Lorotomidate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2093287-60-4 |
|---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)12-13(15)16-9-17(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1 |
InChI Key |
LLTPWRDHXHDIIG-SNVBAGLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lorotomidate's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorotomidate (formerly known a as ABP-700) is a novel, second-generation intravenous anesthetic agent designed to retain the favorable hemodynamic profile of etomidate (B1671615) while minimizing its significant adverse effect of adrenocortical suppression.[1][2][3] Like its predecessor, this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Positive Allosteric Modulation of the GABAA Receptor
The primary mechanism of action of this compound is the potentiation of GABAergic neurotransmission through its interaction with the GABAA receptor.[2][4] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4]
This compound acts as a positive allosteric modulator, meaning it binds to a site on the GABAA receptor distinct from the GABA binding site and enhances the receptor's response to GABA.[4] This binding increases the receptor's affinity for GABA, leading to a greater chloride influx for a given concentration of the neurotransmitter.[4] The binding site for etomidate and its analogs, including this compound, is located at the interface between the α and β subunits of the GABAA receptor pentamer.[4][5]
Signaling Pathway of this compound at the GABAA Receptor
Reduced Adrenocortical Suppression: A Key Advantage
A significant limitation of etomidate is its dose-dependent inhibition of the adrenal enzyme 11β-hydroxylase, which is crucial for the synthesis of cortisol.[3] This inhibition can lead to adrenal insufficiency, a potentially life-threatening condition. This compound was specifically designed to mitigate this side effect. Preclinical and clinical studies have demonstrated that this compound exhibits significantly less inhibition of 11β-hydroxylase compared to etomidate.[2][3] This improved safety profile is attributed to structural modifications in the this compound molecule that reduce its affinity for the enzyme.[6]
Steroidogenesis Pathway and the Site of Action
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its comparison with etomidate.
Table 1: GABAA Receptor Modulation
| Compound | Receptor Subtype | EC50 (µM) | Assay Type | Reference |
| Etomidate | α1β3γ2L | 1.5 (95% CI: 1.1-1.9) | Two-electrode voltage clamp (Xenopus oocytes) | [7] |
| ABP-700 (this compound) | α1β3γ2L | Potentiation observed at low concentrations | Two-electrode voltage clamp (Xenopus oocytes) | [8] |
Table 2: 11β-Hydroxylase Inhibition
| Compound | IC50 (nM) | Assay Type | Reference |
| Etomidate | 26 | [3H]-etomidate binding to rat adrenal membranes | [9] |
| Cyclopropyl methoxycarbonyl metomidate (B1676513) (CPMM - a close analog of this compound) | 143 | [3H]-etomidate binding to rat adrenal membranes | [9] |
Note: The higher IC50 value for the this compound analog indicates lower inhibitory potency on 11β-hydroxylase compared to etomidate.
Experimental Protocols
In Vitro GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp)
This assay is used to determine the effect of a compound on the function of the GABAA receptor.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β3, γ2L). The oocytes are then incubated to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
GABA Application: A baseline current is established, and then a solution containing a sub-maximal concentration of GABA (e.g., EC5-20) is perfused over the oocyte to elicit a control chloride current.
-
Compound Application: After a washout period, the oocyte is exposed to the test compound (e.g., this compound) at various concentrations, followed by co-application with the same concentration of GABA.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured. The concentration-response data are then fitted to a logistic equation to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.
In Vitro 11β-Hydroxylase Inhibition Assay (Radioligand Binding)
This assay quantifies the binding affinity of a compound to the 11β-hydroxylase enzyme.
Methodology:
-
Membrane Preparation: Adrenal glands are harvested from rats, and a crude membrane fraction containing 11β-hydroxylase is prepared through homogenization and centrifugation.
-
Binding Reaction: The adrenal membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to 11β-hydroxylase (e.g., [3H]-etomidate).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a competition binding equation.
Conclusion
This compound represents a significant advancement in intravenous anesthesia. Its mechanism of action as a positive allosteric modulator of the GABAA receptor provides effective and rapid induction of anesthesia. Crucially, its rational design has successfully addressed the major drawback of etomidate by markedly reducing the inhibition of 11β-hydroxylase, thereby minimizing the risk of adrenocortical suppression. This enhanced safety profile, combined with its favorable pharmacokinetic properties, positions this compound as a promising agent for a wide range of clinical applications requiring general anesthesia. Further research will continue to elucidate the full clinical potential of this novel anesthetic.
References
- 1. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isaponline.org [isaponline.org]
- 3. Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicologic and Inhibitory Receptor Actions of the Etomidate Analog ABP-700 and Its Metabolite CPM-Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of a Novel Sedative-Hypnotic Agent: A Technical Guide to In Vitro and In Vivo Preliminary Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as an in-depth technical guide outlining the typical preliminary in vitro and in vivo studies for a novel sedative-hypnotic agent. Due to the limited publicly available data on Lorotomidate, this guide utilizes representative experimental protocols and data for a hypothetical compound with a similar anticipated mechanism of action.
Introduction
The development of novel sedative and hypnotic agents is crucial for addressing unmet needs in the management of anxiety and sleep disorders. Early-stage preclinical evaluation is fundamental to characterizing the pharmacological profile, potency, and safety of a new chemical entity. This guide provides a comprehensive overview of the core in vitro and in vivo preliminary studies essential for the initial assessment of a compound like this compound. The methodologies, data presentation, and workflow visualizations detailed herein are based on established practices in preclinical drug development.
In Vitro Studies
In vitro assays are the first step in characterizing the interaction of a novel compound with its biological target and assessing its potential for off-target effects and general cytotoxicity. For a sedative-hypnotic agent, the primary target is often the GABA-A receptor.
Data Presentation: In Vitro Quantitative Data
The following tables summarize hypothetical quantitative data for a novel sedative-hypnotic agent.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Radioligand | Tissue Source | Ki (nM) | Hill Slope |
| This compound (Hypothetical) | [3H]Muscimol | Rat Cerebral Cortex | 15.4 | 0.95 |
| Diazepam (Reference) | [3H]Flumazenil | Rat Cerebral Cortex | 7.7 | 0.98 |
Table 2: In Vitro Cytotoxicity in HepG2 Cells (72h Exposure)
| Compound | Assay | IC50 (µM) |
| This compound (Hypothetical) | MTT | > 100 |
| This compound (Hypothetical) | LDH | > 100 |
| Doxorubicin (Positive Control) | MTT | 0.8 |
Experimental Protocols: In Vitro Assays
Objective: To determine the binding affinity of the test compound for the GABA-A receptor.
Materials:
-
Test compound (e.g., this compound)
-
[3H]Muscimol (Radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Rat cerebral cortex tissue homogenate
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[1]
-
Binding Reaction: In triplicate, incubate the prepared membranes with a fixed concentration of [3H]Muscimol and varying concentrations of the test compound.[1]
-
Total and Non-specific Binding: Include control tubes with [3H]Muscimol only (total binding) and [3H]Muscimol with an excess of unlabeled GABA (non-specific binding).[2]
-
Incubation: Incubate the reaction mixtures at 4°C for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold binding buffer, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Objective: To assess the effect of the test compound on cell viability and proliferation.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Studies
In vivo studies in animal models are essential to evaluate the sedative, hypnotic, and anxiolytic effects of a novel compound and to establish a preliminary safety profile.
Data Presentation: In Vivo Quantitative Data
The following tables summarize hypothetical quantitative data from in vivo studies.
Table 3: Effect on Thiopental (B1682321) Sodium-Induced Sleeping Time in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Onset of Sleep (min) | Duration of Sleep (min) |
| Vehicle Control | - | 18.5 ± 2.1 | 45.2 ± 5.8 |
| This compound (Hypothetical) | 5 | 12.1 ± 1.5 | 88.7 ± 9.3 |
| This compound (Hypothetical) | 10 | 8.3 ± 1.1 | 125.4 ± 11.2 |
| Diazepam (Reference) | 1 | 9.5 ± 1.3 | 110.6 ± 10.5** |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are Mean ± SEM. |
Table 4: Effect on Locomotor Activity in the Open Field Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Line Crossings (First 5 min) | Time Spent in Center (s) |
| Vehicle Control | - | 150 ± 12 | 25 ± 3 |
| This compound (Hypothetical) | 5 | 95 ± 10 | 42 ± 5* |
| This compound (Hypothetical) | 10 | 62 ± 8 | 55 ± 6 |
| Diazepam (Reference) | 1 | 75 ± 9 | 48 ± 5** |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are Mean ± SEM. |
Experimental Protocols: In Vivo Assays
Objective: To evaluate the hypnotic potential of the test compound.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Test compound
-
Thiopental sodium
-
Diazepam (reference drug)
-
Vehicle (e.g., saline with 5% DMSO)
Protocol:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Randomly divide the mice into groups (n=8-10 per group). Administer the test compound or diazepam intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Sleep: Thirty minutes after the administration of the test compound, inject thiopental sodium (e.g., 40 mg/kg, i.p.) to induce sleep.
-
Observation: Record the time between the thiopental injection and the loss of the righting reflex (onset of sleep). Also, record the time from the loss to the recovery of the righting reflex (duration of sleep).[3]
Objective: To assess the effect of the test compound on locomotor activity and anxiety-like behavior.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
Test compound
-
Diazepam (reference drug)
-
Vehicle
Protocol:
-
Acclimatization and Administration: Follow the same acclimatization and administration procedures as in the sleeping time test.
-
Test Procedure: Thirty minutes after drug administration, place each mouse individually in the center of the open field arena.
-
Data Collection: Record the behavior of the mouse for 5-10 minutes using a video camera. The parameters measured include the total distance traveled, the number of line crossings, and the time spent in the central and peripheral zones of the arena.
-
Data Analysis: Analyze the recorded data using video tracking software. A decrease in locomotor activity suggests a sedative effect, while an increase in the time spent in the center of the arena suggests an anxiolytic effect.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: A typical preclinical experimental workflow for a novel sedative-hypnotic agent.
Signaling Pathway
Caption: Proposed mechanism of action via positive allosteric modulation of the GABA-A receptor.
References
Methodological & Application
Standard Operating Procedures for Lorotomidate Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorotomidate is a novel etomidate (B1671615) analog designed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Like etomidate, it is being investigated for its sedative-hypnotic properties, potentially for induction and maintenance of anesthesia. The following application notes provide detailed protocols for the analytical quantification of this compound and for in-vitro characterization of its pharmacological activity. These protocols are based on established methods for etomidate and other GABAergic compounds and should be adapted and validated for specific experimental conditions.
Analytical Chemistry Assays for this compound
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are proposed as starting points for method development.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is adapted from established protocols for etomidate analysis and is suitable for quantifying this compound in plasma or other biological fluids.
Experimental Protocol: HPLC Assay
-
Sample Preparation:
-
To 1.0 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 50:50, v/v), pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (a starting wavelength of 240 nm, similar to etomidate, is recommended).
-
Temperature: 25°C.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the standards and samples as described in the sample preparation step.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Data Presentation: HPLC Method Parameters (Hypothetical for this compound)
| Parameter | Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
In-Vitro Pharmacology Assays for this compound
These assays are designed to characterize the interaction of this compound with the GABAA receptor.
GABAA Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of this compound for the GABAA receptor.
Experimental Protocol: GABAA Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat whole brains in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in buffer and centrifugation three times.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam at a concentration near its Kd) and membrane preparation.
-
Non-specific Binding wells: Radioligand, membrane preparation, and a high concentration of a competing ligand (e.g., 10 µM GABA).
-
Competition wells: Radioligand, membrane preparation, and varying concentrations of this compound.
-
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: GABAA Receptor Binding Parameters (Hypothetical for this compound)
| Parameter | Value |
| Radioligand | [3H]Flunitrazepam |
| Kd of Radioligand | 5 nM |
| IC50 of this compound | 150 nM |
| Ki of this compound | 75 nM |
Electrophysiology Assay for GABAA Receptor Modulation
This assay directly measures the functional effect of this compound on GABAA receptor-mediated ion currents using the two-electrode voltage-clamp technique in Xenopus oocytes or patch-clamp in mammalian cells expressing recombinant GABAA receptors.
Experimental Protocol: Electrophysiology Assay
-
Cell Preparation:
-
Culture mammalian cells (e.g., HEK293) and transiently transfect them with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Alternatively, prepare and inject Xenopus laevis oocytes with cRNAs for the GABAA receptor subunits.
-
-
Electrophysiological Recording:
-
Place the cell or oocyte in a recording chamber continuously perfused with an external recording solution.
-
Use a two-electrode voltage-clamp amplifier (for oocytes) or a patch-clamp amplifier (for cells) to clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (EC10-EC20) to establish a baseline response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
Data Presentation: Electrophysiological Parameters (Hypothetical for this compound)
| Parameter | Value |
| GABA EC10 | 1 µM |
| This compound EC50 (Potentiation) | 250 nM |
| Maximum Potentiation (Emax) | 1500% |
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound acts as a positive allosteric modulator of the GABAA receptor.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound in plasma using HPLC.
Logical Relationship in Competitive Binding Assay
Caption: Principle of the competitive binding assay to determine this compound's affinity.
Application Notes and Protocols: Lorotomidate Administration in Animal Models
Introduction
Lorotomidate, also known as ABP-700, is an investigational second-generation etomidate (B1671615) analogue.[1][2] It functions as a soft ester-based intravenous anesthetic agent designed to have a rapid onset and offset of clinical effect.[1] A key feature of this compound is its metabolism by esterases into an inactive carboxylic acid metabolite.[1] This metabolic pathway is intended to preserve the favorable hemodynamic and respiratory profile of etomidate while minimizing adrenocortical suppression, a known side effect of the parent compound.[1][2] These characteristics make it a subject of interest for procedural sedation and general anesthesia.
This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models, synthesizing available data for researchers, scientists, and drug development professionals.
Pharmacology and Mechanism of Action
This compound is a potent hypnotic and sedative agent. Its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to the receptor, this compound enhances the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. This enhancement leads to an increased influx of chloride ions, hyperpolarization of neuronal membranes, and subsequent central nervous system depression, resulting in sedation and hypnosis. At high, supratherapeutic concentrations, the primary metabolite of this compound, CPM-acid, has been shown to inhibit GABA-A and glycine (B1666218) receptors, which may contribute to seizure activity observed in dogs at toxicological doses.[3][4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action at the GABA-A receptor.
Pharmacokinetic and Pharmacodynamic Data
The rapid metabolism of this compound results in a short duration of action. The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters observed in animal models.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose | Route | Peak Plasma Concentration (Cmax) |
| Beagle Dog | 6 mg/kg bolus + 1 mg/kg/min infusion | IV | 35 µM |
| Beagle Dog | 6 mg/kg bolus + 1.5 mg/kg/min infusion | IV | 45 µM |
| Beagle Dog | 6 mg/kg bolus + 2.3 mg/kg/min infusion | IV | 102 µM |
Data derived from toxicological studies with supra-therapeutic doses.[4]
Table 2: Pharmacodynamic Observations of this compound in Animal Models
| Animal Model | Endpoint | Dose | Observations |
| Beagle Dog | Sedation & Side Effects | High-dose infusions | All dogs (14/14) exhibited involuntary muscle movements.[3][4] |
| Beagle Dog | CNS Toxicity | High-dose infusions | 5 of 14 dogs experienced seizures, which were distinct from muscle movements.[4] |
Experimental Protocols
Objective: To determine the dose-dependent sedative and hypnotic effects of this compound in a rodent model by assessing the loss of righting reflex (LORR).
Materials:
-
This compound solution for injection.
-
Vehicle solution (e.g., propylene (B89431) glycol, ethanol, and sterile water).
-
Rodents (e.g., Sprague-Dawley rats, 250-300g).
-
Syringes and needles appropriate for intravenous (IV) tail vein injection.[5]
-
Timer or stopwatch.
-
Warming pad to maintain animal body temperature.
Procedure:
-
Allow animals to acclimate to the laboratory environment to reduce stress.
-
Prepare this compound dilutions to administer the desired dose range in a consistent volume.
-
Gently restrain the rat and administer the this compound solution or vehicle via the lateral tail vein as a bolus injection.[5]
-
Immediately after administration, place the animal on its back in a clean cage.
-
Start the timer upon completion of the injection.
-
The onset of LORR is defined as the time until the animal can no longer right itself (turn from a supine to a prone position) within a set time, typically 30 seconds.
-
The duration of LORR is the time from the onset of LORR until the animal spontaneously regains its righting reflex.
-
Continuously monitor the animal's respiratory rate and general condition throughout the sedation period and recovery.
-
Record all times and observations for each dose group and the control group.
Figure 2: Experimental workflow for assessing the sedative effects of this compound in rodents.
Objective: To characterize the cardiovascular and respiratory effects of this compound during intravenous administration in a canine model.
Materials:
-
This compound solution for infusion.
-
Purpose-bred Beagle dogs (healthy, adult).[6]
-
Intravenous catheters for drug administration and fluid maintenance.
-
Arterial catheter for direct blood pressure monitoring and blood gas analysis.[7]
-
Multi-parameter monitor for continuous recording of ECG, heart rate (HR), mean arterial pressure (MAP), and respiratory rate (RR).[6]
-
Pulse oximeter for measuring oxygen saturation (SpO2).[7]
-
Arterial blood gas analyzer.
Procedure:
-
Acclimatize dogs to the laboratory setting and handling to minimize stress-induced physiological changes.
-
Under light sedation or local anesthesia, place an intravenous catheter in a peripheral vein (e.g., cephalic) and an arterial catheter in a peripheral artery (e.g., dorsal pedal).[8]
-
Allow the animal to stabilize and record baseline physiological parameters (HR, MAP, RR, SpO2) for a sufficient period (e.g., 15-30 minutes).[6]
-
Collect a baseline arterial blood sample for blood gas analysis.[6]
-
Administer this compound as a continuous intravenous infusion at the desired dose rate.
-
Continuously record all cardiovascular and respiratory parameters throughout the infusion period and for at least 60 minutes during recovery.[6]
-
Collect arterial blood samples at predetermined intervals during and after the infusion to assess changes in PaO2, PaCO2, and pH.
-
Observe the animal for any adverse events, such as involuntary muscle movements or arrhythmias.[3][9]
-
Analyze the collected data to determine the dose-dependent effects of this compound on the cardiovascular and respiratory systems.
Safety and Handling
This compound is a potent anesthetic agent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during preparation and administration. All procedures must be conducted in accordance with an approved animal use protocol from an Institutional Animal Care and Use Committee (IACUC).[5] Ensure adequate ventilation and have supportive care (e.g., oxygen, resuscitation equipment) available.
Conclusion
This compound is a novel sedative-hypnotic agent with a distinct pharmacokinetic profile characterized by rapid metabolism. Preclinical studies in animal models are essential for defining its dose-response relationship, therapeutic window, and safety profile.[10] The protocols outlined provide a foundational methodology for investigating the sedative, cardiovascular, and respiratory effects of this compound. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Toxicologic and Inhibitory Receptor Actions of the Etomidate Analog ABP-700 and Its Metabolite CPM-Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Plasma concentration and cardiovascular effects of intramuscular medetomidine combined with three doses of the peripheral alpha2-antagonist MK-467 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiovascular and respiratory effects of medetomidine and thiopentone anaesthesia in dogs breathing at an altitude of 1486 m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular and Respiratory Effects of Medetomidine in Dogs and Influence of Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for Lorotomidate Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorotomidate is a novel etomidate (B1671615) analogue designed to be a potent sedative-hypnotic agent with reduced adrenocortical suppression compared to its parent compound. Etomidate is known to cause reversible inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol biosynthesis pathway, leading to concerns about its use in critically ill patients.[1][2][3][4] The development of this compound and other etomidate analogues like ABP-700 and ET-26HCl aims to retain the favorable hemodynamic profile of etomidate while minimizing its impact on adrenal function.[5][6][7]
This document provides detailed application notes and protocols for establishing robust cell-based assays to screen and characterize this compound and similar compounds for their effects on adrenocortical steroidogenesis. The human adrenocortical carcinoma cell line, NCI-H295R, is utilized as the primary in vitro model.[1] This cell line expresses all the key enzymes necessary for the synthesis of corticosteroids, making it an ideal system for evaluating the impact of chemical compounds on the steroidogenic pathway.[8][9][10]
Signaling Pathway
The primary mechanism of adrenocortical suppression by etomidate and its analogues is the inhibition of 11β-hydroxylase (CYP11B1).[1][3] This enzyme catalyzes the final step in cortisol biosynthesis, the conversion of 11-deoxycortisol to cortisol. Inhibition of CYP11B1 leads to an accumulation of cortisol precursors and a decrease in cortisol production.
Experimental Protocols
This section outlines the key cell-based assays for screening this compound. The experimental workflow is designed to first assess cytotoxicity, followed by a functional assessment of steroid hormone production.
References
- 1. New insights for screening etomidate analogues in the human H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 4. Comparison of Adrenal Suppression between Etomidate and Dexmedetomidine in Children with Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isaponline.org [isaponline.org]
- 6. researchgate.net [researchgate.net]
- 7. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biodetectionsystems.com [biodetectionsystems.com]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes & Protocols for the Quantification of Lorotomidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorotomidate is an investigational anesthetic agent. As with any drug candidate, robust and reliable analytical methods are crucial for its quantitative determination in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are foundational and will require validation according to regulatory guidelines such as those from the FDA and EMA.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms where concentration levels are relatively high.
Principle
Reverse-phase HPLC separates this compound from other components based on its hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and an organic solvent. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.[5][6]
Data Presentation: HPLC Method Parameters and Performance
| Parameter | Typical Value/Range |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | ~240 nm (Requires confirmation for this compound) |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Protocol: HPLC Method
1.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials
1.3.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
1.3.3. Sample Preparation (e.g., for a Tablet Formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a volume of methanol sufficient to dissolve the active ingredient, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3.4. Chromatographic Analysis
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: Workflow for this compound Quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, serum, and urine, which is essential for pharmacokinetic studies.[7][8][9]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized (e.g., by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z) and the m/z of its fragments.[7][9] An internal standard is typically used to ensure accuracy.
Data Presentation: LC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor ion > Product ion (To be determined for this compound) |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
Experimental Protocol: LC-MS/MS Method
2.3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Biological matrix (e.g., blank human plasma)
2.3.2. Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Spiking Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create spiking solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs: Spike the blank biological matrix with the appropriate spiking solutions to create calibration standards covering the desired concentration range and QC samples at low, medium, and high concentrations.
2.3.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2.3.4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2. The specific MRM transitions for this compound and the IS must be determined by infusing the pure compounds into the mass spectrometer.
-
Inject the prepared samples, standards, and QCs.
-
Quantify this compound by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical Workflow for this compound by LC-MS/MS.
Method Validation
Both the HPLC and LC-MS/MS methods must be validated to ensure they are fit for purpose. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[2][6]
-
Linearity: The relationship between the instrument response and the known concentration of the analyte.[5][6]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[1][5][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[1][5][6]
-
Recovery: The efficiency of the extraction procedure from the matrix.[1][3]
-
Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of the analyte.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
- 7. people.usd.ac.id [people.usd.ac.id]
- 8. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Lorotomidate Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorotomidate is a novel, soft etomidate (B1671615) analogue designed to retain the favorable hypnotic and hemodynamic properties of etomidate while minimizing adrenocortical suppression.[1][2][3][4][5] As a promising candidate for intravenous anesthesia and sedation, understanding its solution preparation and stability is critical for preclinical and clinical development. These application notes provide a detailed protocol for the preparation of a this compound solution and a comprehensive approach to evaluating its stability, based on established principles for similar small molecule drugs.
Solution Preparation Protocol
The following protocol describes the preparation of a 2 mg/mL this compound solution, a concentration often relevant for intravenous formulations. Etomidate, the parent compound of this compound, is known to be hydrophobic and is often formulated in propylene (B89431) glycol or lipid emulsions to enhance solubility.[2][4] This protocol utilizes a propylene glycol-based vehicle.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Propylene Glycol (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile, depyrogenated glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Sterile filters (0.22 µm)
-
Sterile vials and closures
Procedure:
-
Vehicle Preparation: Prepare a 35% (v/v) solution of propylene glycol in Sterile Water for Injection. For example, to prepare 100 mL of the vehicle, aseptically combine 35 mL of propylene glycol with 65 mL of Sterile WFI.
-
Weighing: Accurately weigh the required amount of this compound API. For a 100 mL final solution at 2 mg/mL, 200 mg of this compound is needed.
-
Dissolution:
-
Transfer the weighed this compound into a sterile beaker.
-
Add a portion of the 35% propylene glycol vehicle and begin stirring with a magnetic stirrer.
-
Gently warm the solution (not exceeding 40°C) if necessary to aid dissolution.
-
Once fully dissolved, transfer the solution to a sterile volumetric flask.
-
Rinse the beaker with the remaining vehicle and add it to the volumetric flask to ensure complete transfer of the drug.
-
Bring the solution to the final volume with the 35% propylene glycol vehicle.
-
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically dispense the filtered solution into sterile vials and securely apply sterile closures.
Stability Testing Protocol
A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for the this compound solution. This protocol outlines a typical stability study design.
Methodology:
-
Sample Storage: Store the prepared this compound solution vials under various conditions as outlined in the ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Pull samples for analysis at predetermined time points. For a one-year study, typical time points would be: 0, 1, 3, 6, 9, and 12 months for long-term and refrigerated conditions, and 0, 1, 3, and 6 months for accelerated conditions.
-
Analytical Methods: Analyze the samples at each time point for the following parameters:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: Measure the pH of the solution.
-
Assay: Determine the concentration of this compound using a validated stability-indicating HPLC method.
-
Related Substances: Quantify any degradation products using the same HPLC method.
-
Sterility: Test for microbial contamination.
-
Endotoxins: Test for bacterial endotoxins.
-
Data Presentation: Illustrative Stability Data
The following table presents hypothetical stability data for a 2 mg/mL this compound solution in 35% propylene glycol, stored for 6 months under accelerated conditions. This data is for illustrative purposes only.
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Related Substances (%) |
| 0 | Clear, colorless solution | 7.0 | 100.0 | < 0.1 |
| 1 | Clear, colorless solution | 6.9 | 99.8 | 0.15 |
| 3 | Clear, colorless solution | 6.8 | 99.5 | 0.25 |
| 6 | Clear, colorless solution | 6.7 | 98.9 | 0.40 |
Visualizations
Experimental Workflow for this compound Solution Preparation and Stability Testing
Caption: Workflow for this compound solution preparation and stability testing.
Putative Signaling Pathway of this compound
Caption: Putative mechanism of action of this compound at the GABA-A receptor.
References
- 1. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]
- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]
- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorotomidate in a Preclinical Disease Model
Disclaimer: Lorotomidate is a novel analog of the anesthetic agent etomidate (B1671615). As of the current date, publicly available research on the specific use of this compound in disease models is limited. The following application notes and protocols are therefore presented as a hypothetical framework based on the well-established pharmacology of etomidate and its analogs, which are known inhibitors of adrenal steroidogenesis. These documents are intended to guide researchers in designing preclinical studies to investigate the therapeutic potential of this compound in a relevant disease model, such as Cushing's syndrome.
Application Notes: Use of this compound in a Rodent Model of Cushing's Syndrome
Introduction
Cushing's syndrome is a debilitating endocrine disorder characterized by excessive cortisol levels, leading to a range of metabolic, cardiovascular, and neuropsychiatric complications.[1][2][3][4][5][6][7][8] Current treatment strategies for Cushing's syndrome aim to reduce cortisol production, often through surgical resection of adrenal tumors or the use of adrenal steroidogenesis inhibitors.[6][9] Etomidate, a potent inhibitor of the adrenal enzyme 11β-hydroxylase, has been used off-label to control hypercortisolemia in severe cases of Cushing's syndrome. However, its use is limited by its sedative-hypnotic effects and potential for adverse events with long-term administration.[10][11][12][13]
This compound, as a novel analog of etomidate, is hypothesized to retain the adrenostatic properties of the parent compound while potentially offering an improved safety profile. This application note describes the rationale and potential application of this compound in a preclinical rodent model of Cushing's syndrome to evaluate its efficacy in reducing systemic cortisol levels.
Therapeutic Rationale
The primary mechanism of action of etomidate and its analogs is the inhibition of 11β-hydroxylase, a key enzyme in the adrenal cortex responsible for the final step of cortisol synthesis.[10] By blocking this enzyme, this compound is expected to decrease the production of cortisol, thereby alleviating the symptoms associated with hypercortisolemia. Preclinical studies in animal models of Cushing's syndrome are essential to validate this hypothesis and to determine the optimal dosing and treatment regimen for this compound.[1][2][3][4][5]
Expected Outcomes
-
Reduction in plasma and urinary corticosterone (B1669441) levels (the primary glucocorticoid in rodents).
-
Normalization of metabolic parameters, such as blood glucose and body weight.
-
Amelioration of Cushing's-like phenotypes, such as central obesity and skin thinning.
-
Assessment of the dose-dependent effects of this compound on adrenal suppression.
-
Evaluation of the safety and tolerability of this compound in a chronic dosing paradigm.
Signaling Pathway: Inhibition of Adrenal Steroidogenesis
Caption: Inhibition of cortisol synthesis by this compound.
Experimental Protocol: Evaluation of this compound in a Dexamethasone-Suppression Resistant Model of Cushing's Syndrome in Rats
1. Animal Model
This protocol utilizes a well-established rodent model of Cushing's syndrome induced by the continuous administration of a high dose of a synthetic glucocorticoid, such as dexamethasone (B1670325), which leads to adrenal atrophy and a state of glucocorticoid excess.[14]
2. Materials
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound (synthesis and preclinical evaluation to be conducted prior)[15][16][17][18]
-
Dexamethasone
-
Vehicle for this compound (e.g., saline, DMSO)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA kits for corticosterone measurement
-
Standard laboratory equipment
3. Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
4. Detailed Methodology
4.1. Acclimation and Baseline (1 week)
-
House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
After one week of acclimation, record baseline body weight, food and water intake.
-
Collect baseline blood samples via tail vein for plasma corticosterone and glucose analysis.
-
Acclimate rats to metabolic cages and collect 24-hour urine for baseline corticosterone measurement.
4.2. Induction of Cushing's Model (2 weeks)
-
Administer dexamethasone in the drinking water (e.g., 5 µg/mL) to induce a state of glucocorticoid excess.
-
Monitor animals daily for signs of Cushing's-like phenotype, including increased body weight, polydipsia, and polyuria.
4.3. This compound Treatment (4 weeks)
-
Randomly assign rats to one of three treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 1 mg/kg/day, administered subcutaneously)
-
Group 3: this compound (High dose, e.g., 10 mg/kg/day, administered subcutaneously)
-
-
Administer this compound or vehicle daily for 4 weeks.
-
Continue dexamethasone administration in the drinking water for all groups.
-
Record body weight, food, and water intake weekly.
-
Collect blood and urine samples weekly for corticosterone and glucose analysis.
4.4. Endpoint Analysis
-
At the end of the 4-week treatment period, perform a terminal blood collection via cardiac puncture under anesthesia.
-
Euthanize the animals and carefully dissect and weigh the adrenal glands.
-
Analyze plasma and urine samples for corticosterone levels using a commercially available ELISA kit.
-
Analyze plasma for glucose levels.
5. Data Presentation
Table 1: Hypothetical Effect of this compound on Body Weight and Adrenal Gland Weight
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Adrenal Gland Weight (mg) |
| Vehicle Control | 350 ± 15 | 450 ± 20 | 25 ± 3 |
| This compound (Low Dose) | 352 ± 14 | 420 ± 18 | 22 ± 2 |
| This compound (High Dose) | 348 ± 16 | 390 ± 15 | 18 ± 2 |
| Note: Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control. This data is illustrative. |
Table 2: Hypothetical Effect of this compound on Biochemical Parameters
| Treatment Group | Plasma Corticosterone (ng/mL) | 24h Urinary Corticosterone (ng) | Blood Glucose (mg/dL) |
| Vehicle Control | 150 ± 25 | 300 ± 50 | 180 ± 20 |
| This compound (Low Dose) | 100 ± 20 | 200 ± 40 | 150 ± 15* |
| This compound (High Dose) | 50 ± 10 | 100 ± 25 | 120 ± 10** |
| Note: Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control. This data is illustrative. |
This detailed protocol provides a framework for the preclinical evaluation of this compound in a rodent model of Cushing's syndrome. The successful demonstration of this compound's ability to reduce cortisol levels and ameliorate the features of Cushing's syndrome in this model would provide a strong rationale for its further development as a potential therapeutic agent for this and other conditions of glucocorticoid excess. Further studies would be required to fully characterize its pharmacokinetic and pharmacodynamic profile.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Animal Models of Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cushing syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Physiological Basis for the Etiology, Diagnosis, and Treatment of Adrenal Disorders: Cushing’s Syndrome, Adrenal Insufficiency, and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cushing's syndrome - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]
- 12. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis and evaluation of constrained phosphoramidate inhibitors of prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and pre-clinical evaluation of a [18F]fluoromethyl-tanaproget derivative for imaging of progesterone receptor expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. DSpace [repository.icr.ac.uk]
- 18. Synthesis, Characterization, and Preclinical Evaluation of a Small-Molecule Prostate-Specific Membrane Antigen-Targeted Monomethyl Auristatin E Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lorotomidate Experiments: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lorotomidate. The information is designed to address common challenges encountered during in vitro and in vivo experiments, drawing from existing knowledge of its parent compound, etomidate (B1671615), and its analogs.
Frequently Asked Questions (FAQs)
General Handling and Formulation
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer: While specific solubility data for this compound is not extensively published, its chemical structure suggests it is a hydrophobic molecule. For initial troubleshooting of solubility issues, consider the following steps:
-
Solvent Selection: Based on compounds with similar structures, start with organic solvents such as DMSO, ethanol, or methanol. For aqueous solutions, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is a common practice.
-
Gentle Heating: Carefully warming the solvent while dissolving the compound can increase solubility. However, monitor the temperature closely to avoid degradation.
-
Sonication: Using an ultrasonic bath can help break down aggregates and facilitate dissolution.
-
pH Adjustment: The imidazole (B134444) moiety in this compound suggests that its solubility may be pH-dependent. Experimenting with slight adjustments to the buffer pH might improve solubility.
-
Test Small Batches: Before preparing a large volume, test the solubility of a small amount of this compound in various solvents to determine the optimal conditions.
Question: What are the best practices for storing this compound solutions to ensure stability?
Answer: To maintain the stability and integrity of this compound solutions, follow these guidelines:
-
Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. If a working solution needs to be stored for a short period, keep it at 2-8°C and use it within 24 hours, unless stability studies indicate longer storage is acceptable.
-
Avoid Contamination: Use sterile, high-purity solvents and handle the compound and solutions in a clean environment to prevent chemical or microbial contamination.
In Vitro Experiments
Question: My in vitro assay results with this compound are inconsistent. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent results in in vitro assays can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2][3]
-
Reagent and Compound Integrity:
-
Compound Stability: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Reagent Quality: Check the expiration dates and proper storage of all reagents, including cell culture media, buffers, and assay kits.
-
-
Experimental Protocol Adherence:
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and use appropriate techniques.
-
Incubation Times: Adhere strictly to the specified incubation times. Deviations can affect the reaction kinetics and lead to inconsistent readouts.
-
-
Cell-Based Assay Considerations:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can impact cell growth and drug response.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter behave differently. Consider not using the outer wells for critical data points.
-
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A troubleshooting workflow for addressing inconsistent in vitro experimental results.
Question: How can I determine the optimal concentration range for this compound in my cell-based assays?
Answer: To determine the optimal concentration range, a dose-response experiment is necessary.
-
Literature Review: Start by reviewing any available data on this compound or similar compounds to get a preliminary idea of the expected effective concentration range.
-
Wide Concentration Range: Perform an initial experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentrations at which a biological response is observed.
-
Narrow Down the Range: Based on the initial results, perform a second experiment with a narrower range of concentrations around the initially identified effective concentration to accurately determine key parameters like IC50 or EC50.
-
Include Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.
In Vivo Experiments
Question: I am observing unexpected side effects, such as myoclonus or sedation, in my animal models treated with this compound. How can I manage these?
Answer: this compound, as an analog of etomidate, may exhibit similar side effects. Etomidate is known to cause myoclonus (involuntary muscle movements) and has sedative-hypnotic properties.[4][5]
-
Dose Adjustment: The most straightforward approach is to perform a dose-ranging study to find a therapeutic window that minimizes side effects while maintaining efficacy.
-
Route and Rate of Administration: The method of administration can influence the pharmacokinetic profile and side effects. Consider optimizing the route (e.g., intravenous, intraperitoneal) and the rate of infusion.
-
Co-administration of Adjuncts: For etomidate-induced myoclonus, pre-treatment with agents like benzodiazepines or opioids has been explored. A similar strategy could potentially be investigated for this compound, but this would require careful consideration of potential drug-drug interactions.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress or adverse effects. Ensure all procedures are in compliance with animal welfare regulations and institutional guidelines.
Question: How can I assess for potential adrenocortical suppression, a known side effect of etomidate, in my this compound in vivo studies?
Answer: Adrenocortical suppression is a significant concern with etomidate due to its inhibition of the 11β-hydroxylase enzyme.[4][5] It is prudent to evaluate this potential side effect for this compound.
-
Corticosteroid Measurement: Collect blood samples at baseline and at various time points after this compound administration to measure plasma levels of corticosteroids (e.g., corticosterone (B1669441) in rodents, cortisol in larger animals).
-
ACTH Stimulation Test: A more definitive method is the ACTH (adrenocorticotropic hormone) stimulation test. This involves measuring baseline corticosteroid levels, administering ACTH, and then measuring the corticosteroid response. A blunted response after this compound treatment would indicate adrenocortical suppression.
Comparative Data on Etomidate Plasma Concentrations and Effects
| Parameter | Plasma Concentration | Associated Effect | Reference |
| Hypnosis | > 200 ng/mL (~1 µM) | Sedative-hypnotic effects | [5] |
| Adrenal Suppression | < 10 ng/mL | Inhibition of cortisol synthesis | [5] |
| In Vitro IC50 (Cortisol Synthesis) | 1 nM | Inhibition in cultured adrenal cells | [5] |
This table provides data for etomidate and should be used as a comparative reference for designing this compound experiments.
Experimental Protocols
Key In Vitro Assay: Cell Viability (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
General In Vitro Experimental Workflow
Caption: A generalized workflow for a typical in vitro cell-based assay with this compound.
Signaling Pathway
Simplified GABA-A Receptor Signaling
This compound is an analog of etomidate, which is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] This pathway illustrates the expected mechanism of action.
Caption: The proposed signaling pathway for this compound via positive modulation of the GABA-A receptor.
References
- 1. go.zageno.com [go.zageno.com]
- 2. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 3. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lorotomidate Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of Lorotomidate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the solubility of this compound?
A1: As a small molecule, this compound is predicted to have low aqueous solubility based on its chemical structure[1]. This can lead to challenges in formulation development, particularly for oral and parenteral dosage forms, potentially resulting in low bioavailability. Researchers may encounter difficulties in achieving desired concentrations for in vitro assays and in vivo studies.
Q2: What are the common degradation pathways for compounds like this compound?
A2: While specific degradation pathways for this compound have not been publicly detailed, molecules with similar functional groups are often susceptible to hydrolysis and oxidation.[2][3] Hydrolysis of the ester functional group is a potential degradation route, especially under acidic or basic conditions.[4][5] Oxidative degradation can also occur, particularly if the molecule is exposed to oxygen, light, or certain metal ions.[4]
Q3: How can I conduct a forced degradation study for this compound?
A3: A forced degradation study, as outlined by regulatory guidelines, is essential to understand the stability of this compound.[6][7] This involves subjecting the drug substance to various stress conditions more severe than accelerated stability conditions. Key conditions to test include:
-
Acidic and Basic Hydrolysis: Treat this compound solution with a strong acid (e.g., 0.1N HCl) and a strong base (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidation: Expose the drug solution to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solid drug substance at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid drug substance and its solution to UV and visible light.
Samples should be analyzed at various time points to identify and quantify any degradation products.[4][5]
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector is the most common and effective technique for this purpose.[8][9] The method must be validated to ensure it is specific, accurate, precise, and linear.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound during pre-formulation studies. | The inherent physicochemical properties of the molecule. | - pH Adjustment: Determine the pKa of this compound and assess if solubility can be improved by adjusting the pH of the formulation buffer. - Co-solvents: Evaluate the use of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility. - Surfactants: Investigate the use of non-ionic surfactants (e.g., Polysorbate 80) or ionic surfactants to form micelles that can encapsulate the drug. - Complexation: Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes. |
| Precipitation of this compound from solution upon storage. | Supersaturation of the solution or a change in temperature or pH. | - Re-evaluate Formulation: The initial formulation may not be robust. Re-assess the solubility in the chosen vehicle and consider a different formulation strategy. - Optimize Concentration: Determine the equilibrium solubility at different temperatures and ensure the working concentration is below the saturation point. - Control Storage Conditions: Store solutions at a constant, controlled temperature and in tightly sealed containers to prevent solvent evaporation and pH changes. |
| Appearance of unknown peaks in the chromatogram during stability testing. | Degradation of this compound. | - Characterize Degradants: Use LC-MS/TOF to identify the mass of the degradation products and propose potential structures.[9] - Forced Degradation: Perform a systematic forced degradation study to understand the degradation pathways under different stress conditions (acid, base, oxidation, heat, light).[4] - Modify Formulation: Based on the degradation pathway, add appropriate excipients to the formulation. For example, if oxidation is the issue, consider adding an antioxidant. If hydrolysis is the problem, optimize the pH and consider a solid dosage form. |
| Inconsistent results in in vitro or in vivo experiments. | Poor solubility and/or stability of the test compound leading to variable dosing. | - Formulation Optimization: Develop a stable, solubilized formulation for consistent delivery. Consider advanced formulation strategies like solid dispersions or lipid-based formulations. - Fresh Preparations: Prepare solutions fresh before each experiment to minimize degradation. - Quality Control: Perform a pre- and post-experiment analysis of the dosing solution to confirm concentration and stability. |
Data Presentation
Due to the lack of publicly available experimental data for this compound, the following tables present hypothetical data to illustrate how to structure and compare results from formulation development studies.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| pH 7.4 Buffer | 25 | 0.02 |
| 20% Ethanol in Water | 25 | 0.5 |
| 10% HP-β-CD in Water | 25 | 1.2 |
| 5% Polysorbate 80 in Water | 25 | 0.8 |
Table 2: Hypothetical Stability of this compound in a Formulation Under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Assay (%) of this compound | Total Impurities (%) |
| 0 | 100 | < 0.1 |
| 2 | 98.5 | 1.5 |
| 4 | 97.2 | 2.8 |
| 8 | 95.1 | 4.9 |
| 12 | 92.8 | 7.2 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Materials: this compound powder, phosphate-buffered saline (pH 7.4), shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed vial.
-
Agitate the vial in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Repeat the experiment in triplicate to ensure reproducibility.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To improve the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, purified water, magnetic stirrer, analytical balance.
-
Method:
-
Prepare a stock solution of HP-β-CD in water at a desired concentration (e.g., 10% w/v).
-
Slowly add a pre-weighed amount of this compound to the cyclodextrin (B1172386) solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution.
-
Determine the concentration of solubilized this compound using a suitable analytical method like HPLC.
-
Visualizations
Caption: Experimental workflow for improving the solubility and stability of this compound.
Caption: A generic kinase signaling pathway (e.g., PI3K/Akt/mTOR) that could be a hypothetical target for this compound.[10][11][12][13][14]
References
- 1. This compound | C14H15FN2O2 | CID 139436713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability study of flutamide in solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lorotomidate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Lorotomidate, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor. While specific public information on this compound is limited, it is understood to target T-LAK cell-originated protein kinase (TOPK). TOPK, also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, mitosis, and signaling pathways related to cancer development and progression.[1][2][3] TOPK is overexpressed in many human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[2][4]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively published, resistance to other TOPK inhibitors, such as OTS964, has been documented. The most likely mechanisms of acquired resistance include:
-
Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can lead to multidrug resistance.[5][6][7][8] These transporters function as efflux pumps, actively removing the drug from the cell, thereby reducing its intracellular concentration and efficacy.[5][6][7][8]
-
Target Alteration: Mutations in the TOPK gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of TOPK. For instance, TOPK is known to interact with pathways such as the ERK and NF-κB pathways.[1][4]
Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?
You can investigate the expression of ABCB1 and ABCG2 at both the protein and mRNA levels.
-
Western Blotting: This technique can be used to detect and quantify the protein levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental, sensitive cell line.
-
Quantitative Real-Time PCR (qRT-PCR): This method can be used to measure the mRNA expression levels of the ABCB1 and ABCG2 genes.
Troubleshooting Guide: Investigating this compound Resistance
If you are observing a decrease in the efficacy of this compound in your cell line, the following table provides a structured approach to troubleshoot the issue.
| Observation | Potential Cause | Suggested Experiment(s) | Expected Outcome if Cause is Confirmed |
| Increased IC50 value of this compound in the treated cell line compared to the parental line. | Development of acquired resistance. | 1. Cell Viability Assay: Determine and compare the IC50 values of this compound in parental and suspected resistant cells. 2. Western Blot/qRT-PCR: Analyze the expression of ABCB1 and ABCG2 transporters. | A significant fold-increase in the IC50 value. Increased protein and/or mRNA levels of ABCB1 and/or ABCG2 in resistant cells. |
| Resistance is reversed by co-treatment with an ABC transporter inhibitor (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2). | Resistance is mediated by ABC transporter efflux. | Chemosensitization Assay: Perform a cell viability assay with this compound in the presence and absence of an ABC transporter inhibitor. | The IC50 value of this compound in the resistant cell line will decrease significantly in the presence of the inhibitor. |
| No significant change in ABC transporter expression is observed. | Resistance may be due to target alteration or bypass pathway activation. | 1. Sanger Sequencing: Sequence the TOPK gene in resistant cells to identify potential mutations. 2. Phospho-proteomic/Kinase Activity Assays: Compare the activation status of known downstream and parallel signaling pathways (e.g., ERK, Akt) between sensitive and resistant cells. | Identification of mutations in the drug-binding domain of TOPK. Hyperactivation of alternative survival pathways in resistant cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and suspected this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ABC Transporter Expression
This protocol is for detecting the protein levels of ABCB1 and ABCG2.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCB1, ABCG2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
TOPK Signaling Pathway
Caption: Simplified TOPK signaling pathway in cancer.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 8. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Lorotomidate assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorotomidate. The information addresses common sources of variability and reproducibility issues encountered during in-vitro and in-vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hypnotic agent and an analog of etomidate (B1671615). Its primary mechanism of action is as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[1][2] Unlike its parent compound etomidate, this compound is designed to have a reduced impact on the adrenocortical axis.[1][2]
Q2: What are the common assays used to characterize this compound and its analogs?
A2: The primary assays for this compound and similar etomidate analogs fall into two main categories:
-
Pharmacodynamic (Hypnotic Activity) Assays: These are used to determine the anesthetic potency. A common example is the "Loss of Righting Reflex" (LoRR) assay, often conducted in tadpoles or rats.[3]
-
Adrenocortical Inhibition Assays: These assays are crucial for evaluating the side-effect profile. They measure the compound's potential to suppress steroid synthesis by inhibiting the 11β-hydroxylase enzyme.[1][4] Common methods include in-vivo rat adrenocortical inhibition assays and in-vitro assays using the H295R cell line or radioligand binding.[3][5]
Q3: What is the key molecular interaction that causes adrenocortical suppression with etomidate, and how is this compound designed to avoid this?
A3: Adrenocortical suppression by etomidate is caused by the high-affinity binding of its imidazole (B134444) ring to the heme group within the cytochrome P450 enzyme 11β-hydroxylase.[1] Etomidate analogs like this compound are specifically designed to have a much lower binding affinity for 11β-hydroxylase, thereby reducing or eliminating this inhibitory effect while preserving the desired hypnotic activity at the GABA-A receptor.[3]
Troubleshooting Guides
This section provides solutions to common problems that can lead to assay variability and poor reproducibility.
Guide 1: In-Vitro Adrenocortical Inhibition Assay (H295R Cell Line)
The human adrenocortical carcinoma cell line H295R is a common model for assessing the effects of compounds on steroidogenesis.[5]
Problem: High Variability in Hormone Level Measurements Between Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to minimize edge effects. |
| Inconsistent Compound Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Vortex stock solutions before making dilutions. |
| Pipetting Inaccuracy | Use calibrated micropipettes and low-retention tips. When adding small volumes of concentrated compound to wells, add it directly into the media and mix gently by pipetting up and down, avoiding contact with the cell monolayer. |
| Cell Health Issues | Monitor cell viability and morphology. Do not use cells that are over-confluent or have been in culture for too many passages. Ensure consistent incubator conditions (CO2, temperature, humidity). |
Problem: No Significant Inhibition of Cortisol Production, Even with Etomidate Control
| Potential Cause | Recommended Solution |
| Sub-optimal ACTH Stimulation | Verify the activity of the ACTH (or other stimulants like forskolin) stock. Ensure the final concentration and incubation time are sufficient to induce a robust cortisol response. |
| Incorrect Sample Collection/Processing | Collect supernatant at a consistent time point across all wells. Centrifuge samples to remove any cellular debris before storage. Store samples at -80°C if not analyzing immediately. Multiple freeze-thaw cycles should be avoided. |
| Assay Detection Issues (HPLC-MS/MS or ELISA) | Run a standard curve with every assay to ensure linearity and sensitivity. Check for matrix effects from the culture medium by spiking known amounts of cortisol into blank medium. For ELISA, ensure the correct antibody dilution and incubation times are used. |
Below is a diagram illustrating the experimental workflow for an H295R cell-based assay to screen for adrenocortical inhibition.
Guide 2: In-Vivo Loss of Righting Reflex (LoRR) Assay
The LoRR assay is a behavioral endpoint used to quantify the hypnotic potency of anesthetic agents.[3]
Problem: Inconsistent Onset Time or Duration of Hypnosis
| Potential Cause | Recommended Solution |
| Inaccurate Dosing | Ensure precise calculation of dose based on the most recent animal body weights. Use appropriate, calibrated syringes and ensure the full dose is administered (e.g., via intravenous or intraperitoneal route). |
| Animal Stress | Acclimate animals to the housing and testing environment. Handle animals consistently and gently to minimize stress, which can affect physiological responses and drug metabolism. |
| Variability in Animal Stock | Use animals from the same supplier, of the same age, sex, and strain to minimize biological variability. |
| Environmental Factors | Conduct experiments at the same time of day to account for circadian rhythms. Ensure consistent temperature, lighting, and noise levels in the testing room. |
Problem: High Animal-to-Animal Variability in Response
| Potential Cause | Recommended Solution |
| Formulation/Solubility Issues | Ensure this compound is completely solubilized in the vehicle. If precipitation occurs, the formulation may need to be optimized (e.g., adjusting pH, using a co-solvent). Visually inspect the formulation for clarity before each injection. |
| Metabolic Differences | While inherent, metabolic variability can be accounted for by increasing the group size (n) to achieve sufficient statistical power. |
| Subjective Endpoint Assessment | Clearly define the criteria for "Loss of Righting Reflex" (e.g., animal remains on its back for >30 seconds when placed supine). Ensure all personnel scoring the endpoint are trained on this same definition. |
The following diagram illustrates the key decision points in a typical LoRR experimental workflow.
Key Experimental Protocols
Protocol 1: In-Vitro Adrenocortical Inhibition Assay (H295R Cells)
-
Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C and 5% CO2.
-
Seeding: Seed cells into 24- or 48-well plates at a density that will result in approximately 80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 1000x stock solution of this compound and controls (e.g., etomidate as a positive control, vehicle as a negative control) in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Stimulation: Add a stimulant such as ACTH (e.g., 10 nM) or forskolin (e.g., 10 µM) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Analysis: Analyze the concentration of cortisol (or corticosterone) in the supernatant using a validated method like HPLC-MS/MS or a commercial ELISA kit.[5]
Protocol 2: Rat Adrenocortical Inhibition Assay (In-Vivo)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days before the experiment.
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) from the tail vein or other appropriate site.
-
Drug Administration: Administer this compound, etomidate (as a positive control), or vehicle via the desired route (e.g., IV).
-
ACTH Stimulation: At a specified time post-drug administration (e.g., 15 minutes), administer a bolus of synthetic ACTH (e.g., 125 µg/kg).
-
Post-Stimulation Blood Samples: Collect blood samples at various time points after ACTH stimulation (e.g., 30, 60, and 120 minutes).
-
Sample Processing: Centrifuge blood samples to separate plasma or serum. Store samples at -20°C or -80°C until analysis.[3]
-
Hormone Analysis: Measure corticosterone (B1669441) concentrations in the plasma/serum samples using a validated ELISA kit.[3]
The following diagram illustrates the signaling pathway at the core of the adrenocortical suppression side effect.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights for screening etomidate analogues in the human H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Lorotomidate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Lorotomidate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is crucial to store it away from foodstuff containers and incompatible materials.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1]
Q3: How should I prepare a solution of this compound?
A3: To prepare a solution of this compound, accurately weigh the desired amount of the compound. In a well-ventilated area, slowly add the weighed this compound to the appropriate solvent in a volumetric flask. Gently swirl the flask to dissolve the compound completely. Once dissolved, add the solvent to the final volume mark.
Q4: What should I do in case of an accidental spill of this compound?
A4: In case of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]
Q5: How should this compound waste be disposed of?
A5: Adhered or collected material from a spill or routine use should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1] Keep the chemical waste in suitable and closed containers for disposal.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder has formed clumps. | Improper storage (exposure to moisture). | Store the container tightly closed in a dry and cool place. If clumps have formed, gently break them up with a spatula in a well-ventilated area before weighing. |
| Unexpected experimental results. | Degradation of the compound due to improper storage. | Ensure this compound is stored under the recommended conditions. Consider using a fresh batch of the compound for the experiment. |
| Skin or eye contact occurs. | Accidental exposure during handling. | In case of eye contact, immediately flush with plenty of water. For skin contact, wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Difficulty in dissolving this compound. | Incorrect solvent or insufficient mixing. | Verify the appropriate solvent for your experiment. Use gentle heating or sonication to aid dissolution, ensuring the compound's stability is not compromised. |
Data and Protocols
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool | [1] |
| Storage Environment | Dry and well-ventilated | [1] |
| Container | Tightly closed | [1] |
| Handling Ventilation | Well-ventilated place | [1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | [1] |
| Hand Protection | Chemical impermeable gloves | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (262.28 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 10 mL of a 10 mM solution, you would need 2.6228 mg of this compound.
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the compound: Transfer the weighed powder to a 10 mL volumetric flask. Add a portion of the desired solvent (e.g., DMSO) to the flask, approximately half the final volume.
-
Ensure complete dissolution: Gently swirl the flask to dissolve the powder. If necessary, sonicate the solution for a few minutes.
-
Adjust to final volume: Once the solid is completely dissolved, add the solvent to the 10 mL mark on the volumetric flask.
-
Mix and store: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution at the recommended temperature, protected from light if necessary.
Visual Guides
Caption: Experimental workflow for preparing and using a this compound solution.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Mitigating Off-Target Effects of Lorotomidate
This technical support center is designed for researchers, scientists, and drug development professionals working with Lorotomidate. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments. As specific data on this compound is limited, this guide draws upon information from its structural analog, etomidate, and general principles of small molecule inhibitor characterization.
Frequently Asked Questions (FAQs)
Q1: What is the putative on-target and primary off-target of this compound?
Based on its structural similarity to etomidate, the putative on-target for this compound is the gamma-aminobutyric acid type A (GABAA) receptor, where it is expected to act as a positive allosteric modulator.[1][2][3][4] A critical potential off-target effect, also inferred from etomidate, is the inhibition of 11-β-hydroxylase (CYP11B1), an enzyme essential for cortisol synthesis in the adrenal glands.[2][5]
Q2: What are the potential consequences of off-target 11-β-hydroxylase inhibition?
Inhibition of 11-β-hydroxylase can lead to adrenal suppression, characterized by a decrease in cortisol production.[2][5] In a research setting, this can confound experimental results, particularly in studies related to stress response, inflammation, or metabolism. In pre-clinical and clinical development, this can be a significant safety concern.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A dose-response experiment is crucial. You should determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., potentiation of GABAA receptor activity) while having a minimal effect on the off-target (e.g., cortisol production).
Q4: What control experiments are essential when working with this compound?
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) in which this compound is dissolved.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound to ensure the observed phenotype is not due to the chemical scaffold.
-
Positive Control for Off-Target Effect: Use a known inhibitor of 11-β-hydroxylase (e.g., metyrapone) to confirm that your off-target assay is working correctly.
Q5: Are there commercially available services to profile the selectivity of this compound?
Yes, several contract research organizations (CROs) offer services to profile the selectivity of small molecules against a wide range of targets, including kinases and other enzymes. Engaging these services can provide a comprehensive off-target profile for this compound. Companies like Pharmaron, Reaction Biology, and Charles River offer such services.[6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause: The observed phenotype might be due to off-target effects of this compound, particularly inhibition of steroidogenesis.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your primary phenotype and for a marker of adrenal function (e.g., cortisol levels in a suitable cell line like H295R).
-
Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to knock down the putative on-target (a specific GABAA receptor subunit). If the phenotype persists in the absence of the on-target, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): Directly confirm target engagement of this compound with the GABAA receptor in intact cells. A thermal shift indicates direct binding.
-
Rescue Experiment: If you suspect 11-β-hydroxylase inhibition, try to rescue the phenotype by adding exogenous cortisol or corticosterone (B1669441) to your cell culture medium.
Issue 2: Inconsistent Results Across Different Cell Lines
Possible Cause: Different cell lines may have varying expression levels of the on-target GABAA receptor subunits and the off-target 11-β-hydroxylase.
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the mRNA and protein levels of the relevant GABAA receptor subunits and 11-β-hydroxylase in the cell lines you are using via qPCR and Western blotting.
-
Cell Line-Specific Dose-Response: Establish the optimal concentration of this compound for each cell line individually.
Quantitative Data Summary
The following tables represent hypothetical data that a researcher might generate during the characterization of this compound.
Table 1: Dose-Response of this compound on On-Target and Off-Target Pathways
| This compound (nM) | GABAA Receptor Activity (% Potentiation) | Cortisol Production (% Inhibition) |
| 1 | 15 ± 3 | 2 ± 1 |
| 10 | 52 ± 5 | 8 ± 2 |
| 100 | 95 ± 8 | 35 ± 4 |
| 1000 | 98 ± 7 | 85 ± 6 |
Table 2: Selectivity Profile of this compound (Hypothetical Kinase Panel Screen)
| Kinase Target | IC50 (µM) |
| On-Target (GABAA R) | 0.05 |
| Off-Target (11-β-hydroxylase) | 0.5 |
| Kinase A | > 10 |
| Kinase B | > 10 |
| Kinase C | 8.5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to the GABAA receptor in intact cells.
Methodology:
-
Cell Culture: Culture cells expressing the GABAA receptor to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle or varying concentrations of this compound for 1 hour.
-
Harvesting: Harvest cells by scraping and resuspend in a suitable buffer.
-
Heat Shock: Aliquot cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble GABAA receptor protein by Western blotting. An increase in the thermal stability of the receptor in the presence of this compound indicates direct binding.
Protocol 2: Cortisol Measurement Assay
Objective: To assess the off-target effect of this compound on cortisol production.
Methodology:
-
Cell Culture: Use a suitable steroidogenic cell line, such as human adrenal cortex NCI-H295R cells.
-
Compound Treatment: Treat cells with vehicle or a range of this compound concentrations for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cortisol ELISA: Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cortisol inhibition relative to the vehicle-treated control.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Experimental workflow to characterize this compound's selectivity.
References
- 1. longdom.org [longdom.org]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Etomidate? [synapse.patsnap.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. criver.com [criver.com]
Lorotomidate In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Lorotomidate. Given that this compound is an analog of etomidate (B1671615), and specific in vivo delivery data for this compound is limited, this guide leverages established protocols and troubleshooting strategies for etomidate and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
The primary challenge for in vivo delivery of this compound, similar to its analog etomidate, is its poor aqueous solubility. This property can lead to difficulties in preparing suitable formulations for injection, potentially causing precipitation of the compound upon administration and resulting in inconsistent bioavailability and potential toxicity.
Q2: Which vehicles are recommended for formulating this compound for in vivo studies?
Based on formulations used for the structurally similar compound etomidate, two primary vehicle systems are recommended:
-
Propylene (B89431) Glycol (PG)-based solutions: Etomidate is commercially available in a solution containing 35% propylene glycol.[1][2] This co-solvent system is effective for solubilizing hydrophobic compounds for intravenous administration.
-
Lipid Emulsions: Intravenous lipid emulsions are a clinically established alternative to reduce adverse reactions associated with organic solvents like propylene glycol, such as pain on injection and hemolysis.[1][3][4]
Q3: What are the potential adverse effects associated with the recommended vehicles?
-
Propylene Glycol: High concentrations of propylene glycol can cause venous irritation, pain on injection, and hemolysis.[1][2] In some animal models, it has been associated with pulmonary hypertension.
-
Lipid Emulsions: While generally well-tolerated, lipid emulsions are thermodynamically unstable systems. Improper formulation or storage can lead to an increase in globule size, which can pose a risk of embolism.[5]
Q4: How can I assess the stability of my this compound formulation?
-
Propylene Glycol Formulations: These solutions are generally stable. However, it is crucial to visually inspect for any signs of precipitation before each use, especially after storage at lower temperatures.
-
Lipid Emulsions: Visual inspection for phase separation (creaming or cracking) is the first step.[6][7] For a more quantitative assessment, particle size analysis using techniques like dynamic light scattering can be employed to monitor the mean droplet diameter and the presence of large globules.[5]
Troubleshooting Guides
Problem 1: Precipitation Observed During Formulation or Administration
Symptoms:
-
Cloudiness or visible particles in the final formulation.
-
Formation of a white precipitate at the injection site (e.g., in the tail vein of a mouse).
-
Resistance during injection.
Possible Causes:
-
The concentration of this compound exceeds its solubility in the chosen vehicle.
-
The co-solvent concentration (e.g., propylene glycol) is too low.
-
For lipid emulsions, the drug has not been efficiently encapsulated.
-
Rapid injection into the bloodstream causes the drug to precipitate out of the vehicle upon dilution with aqueous blood.[8]
Solutions:
| Solution ID | Description | Key Considerations |
| S1-1 | Decrease this compound Concentration | The most straightforward approach. Determine the maximum soluble concentration through pilot studies. |
| S1-2 | Increase Co-solvent Concentration | For PG-based formulations, gradually increase the percentage of propylene glycol. Monitor for potential toxicity. |
| S1-3 | Optimize Lipid Emulsion Formulation | Adjust the oil-to-water ratio or the concentration of emulsifying agents.[1][9] |
| S1-4 | Slow Down Injection Rate | Administer the formulation slowly over 30-60 seconds to allow for gradual dilution in the bloodstream.[8] |
| S1-5 | Warm the Formulation (with caution) | Gentle warming may increase solubility. Ensure the temperature does not degrade this compound or destabilize the emulsion. |
Problem 2: Adverse Reactions at the Injection Site
Symptoms:
-
Swelling, redness, or blanching of the tail vein during or after injection.
-
Vocalization or signs of pain from the animal upon injection.
-
Sloughing of the skin at the injection site in the days following administration.
Possible Causes:
-
High concentration of propylene glycol causing vascular irritation.
-
Extravasation of the formulation into the perivascular space.
-
Unsuccessful venous access leading to subcutaneous deposition of an irritating formulation.
-
The pH of the formulation is outside the physiological range.
Solutions:
| Solution ID | Description | Key Considerations |
| S2-1 | Switch to a Lipid Emulsion Formulation | Lipid emulsions are known to be less irritating than propylene glycol-based solutions.[1][3] |
| S2-2 | Refine Intravenous Injection Technique | Ensure proper needle placement and vein cannulation. Start injections distally on the tail to allow for subsequent attempts more proximally.[1][3] |
| S2-3 | Dilute the Formulation | If the concentration of this compound allows, diluting the formulation with sterile saline or dextrose solution can reduce the concentration of irritating excipients. |
| S2-4 | Adjust Formulation pH | Ensure the final pH of the formulation is within a physiologically tolerable range (typically 4.5-8.0).[3] |
Experimental Protocols
Protocol 1: Preparation of a Propylene Glycol-Based this compound Formulation
Objective: To prepare a clear, injectable solution of this compound using a propylene glycol co-solvent system.
Materials:
-
This compound powder
-
Propylene Glycol (USP grade)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Methodology:
-
Determine the desired final concentration of this compound and the target percentage of propylene glycol (e.g., 35%).
-
In a sterile vial, weigh the required amount of this compound powder.
-
Add the calculated volume of propylene glycol to the vial.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.
-
Once dissolved, slowly add the sterile saline or D5W to the final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity and the absence of particulates.
-
Sterile-filter the final formulation into a new sterile vial using a 0.22 µm filter.
Protocol 2: Preparation of a this compound Lipid Emulsion
Objective: To prepare a stable lipid emulsion for the intravenous delivery of this compound, based on established methods for etomidate.[1][9]
Materials:
-
This compound powder
-
Medium-Chain Triglycerides (MCT) or Soybean Oil
-
Egg Lecithin (B1663433) (emulsifier)
-
Poloxamer 188 (F68) (optional, for stability)
-
Water for Injection
-
High-pressure homogenizer or sonicator
-
Magnetic stirrer with heating plate
Methodology:
-
Oil Phase Preparation: Dissolve the required amount of this compound and egg lecithin in the oil (MCT or soybean oil) with gentle heating (e.g., 50°C) and stirring.
-
Aqueous Phase Preparation: Dissolve glycerol and any other aqueous-soluble components (like F68) in water for injection with gentle heating and stirring.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) to form a coarse emulsion.
-
Homogenization: Process the coarse emulsion through a high-pressure homogenizer or sonicator until a uniform, milky-white fine emulsion is formed. The particle size should ideally be below 200 nm for intravenous injection.[1][9]
-
Quality Control: Visually inspect the final emulsion for any signs of phase separation. If possible, measure the mean particle size and polydispersity index.
Data Presentation
Table 1: Solubility of Etomidate in Various Solvents (as a proxy for this compound)
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | 24.43 | [7] |
| 1 eq. HCl | 12.21 | [7] |
| Propylene Glycol (35% in water) | ~2.0 | [1] |
| Corn Oil | >2.0 | [1] |
| Castor Oil | >2.0 | [1] |
| Soybean Oil (SO) | >2.0 | [1] |
| Medium-Chain Triglycerides (MCT) | >2.0 | [1] |
Table 2: Example Composition of an Optimized Etomidate Intravenous Lipid Emulsion
| Component | Concentration | Function | Reference |
| Etomidate | 2.0 mg/mL | Active Pharmaceutical Ingredient | [1][4][9] |
| Soybean Oil | 10-20% (w/v) | Oil Phase | [1][4][9] |
| Egg Lecithin | 1.2% (w/v) | Emulsifier | [1][4][9] |
| Glycerol | 2.25% (w/v) | Tonicity Agent | [1][4][9] |
| Poloxamer 188 (F68) | 0.3% (w/v) | Stabilizer | [1][4][9] |
| Water for Injection | q.s. to 100% | Aqueous Phase | [1][4][9] |
Visualizations
Caption: Troubleshooting workflow for formulation precipitation.
Caption: Best practice workflow for intravenous tail vein injection in mice.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.uky.edu [research.uky.edu]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes | PLOS One [journals.plos.org]
- 6. Physicochemical stability of lipid injectable emulsions: correlating changes in large globule distributions with phase separation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.ttu.edu [depts.ttu.edu]
Lorotomidate Technical Support Center: Experimental Controls and Normalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lorotomidate in experimental settings. The information is designed to address specific issues that may be encountered during experiments, with a focus on proper controls and data normalization techniques.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is an analog of the intravenous anesthetic agent etomidate (B1671615). Its primary mechanism of action is as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[1][2] This modulation leads to sedative and hypnotic effects. |
| What is the key advantage of this compound over Etomidate? | While etomidate is known for its cardiovascular stability, it can cause adrenocortical suppression by inhibiting the 11β-hydroxylase enzyme.[2] this compound was developed to retain the favorable hemodynamic profile of etomidate while minimizing or eliminating this adrenal suppression. |
| What are the expected effects of this compound in in vivo models? | In animal models, this compound is expected to induce sedation and hypnosis, similar to etomidate. Key parameters to measure include loss of righting reflex (LORR) as an indicator of anesthetic effect. The duration and depth of anesthesia are expected to be dose-dependent. |
| How should this compound be prepared for experimental use? | The solubility of this compound should be determined for the specific buffer or vehicle to be used in the experiment. For in vitro assays, it is typically dissolved in a solvent like DMSO and then diluted in the appropriate cell culture medium. For in vivo studies, a formulation that is safe for injection is required, and the pH and osmolarity should be within physiological ranges. |
Troubleshooting Guides
Inconsistent Results in In Vitro GABA-A Receptor Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in GABA-A receptor potentiation. | Cell line instability or passage number variation. | Ensure a consistent and low passage number for the cell line expressing the GABA-A receptor. Regularly perform cell line authentication. |
| Inconsistent concentration of GABA or this compound. | Prepare fresh solutions of GABA and this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile buffer or media to maintain a humidified environment. | |
| Lower than expected potentiation of GABA-A receptors. | Degradation of this compound. | Store this compound under the recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal GABA concentration. | Perform a GABA concentration-response curve to determine the EC20 (the concentration that gives 20% of the maximal response) for your specific cell line and use this concentration for potentiation assays. |
Unexpected Adrenal Suppression in In Vivo Studies
| Problem | Possible Cause | Recommended Solution |
| Elevated corticosterone (B1669441) levels after this compound administration. | Stress from handling or injection procedure. | Acclimatize animals to the experimental procedures and handling. Use a consistent and minimally stressful injection technique. Include a vehicle-only control group to assess the effect of the procedure itself. |
| Contamination of the this compound formulation. | Ensure the purity of the synthesized this compound. Use sterile and pyrogen-free reagents and vehicles for formulation. | |
| Difficulty in distinguishing between sedative effects and adverse reactions. | Dose is too high. | Perform a dose-response study to identify the optimal dose range that produces the desired sedative effect without causing significant adverse reactions. |
| Lack of appropriate behavioral monitoring. | Implement a detailed behavioral scoring system to systematically assess the level of sedation and monitor for any abnormal behaviors. |
Experimental Protocols and Data Normalization
Key Experimental Controls
Proper experimental design with appropriate controls is critical for obtaining reliable and interpretable data.
| Control Type | Purpose | Application in this compound Experiments |
| Vehicle Control | To account for any effects of the solvent or carrier used to dissolve and administer this compound. | In in vitro assays, cells are treated with the same concentration of the vehicle (e.g., DMSO) used in the this compound-treated groups. In in vivo studies, animals are administered the vehicle solution without this compound. |
| Positive Control | To ensure that the experimental system is responsive and capable of producing the expected effect. | In GABA-A receptor potentiation assays, a known GABA-A receptor modulator (e.g., diazepam or etomidate) can be used as a positive control. In adrenal suppression studies, etomidate can be used as a positive control to induce adrenal suppression. |
| Negative Control (Untreated) | To establish a baseline or reference level for the measured parameters. | In in vitro assays, untreated cells are included to represent the basal level of activity. In in vivo studies, a group of animals that do not receive any treatment can be used to establish baseline physiological parameters. |
| Normalization Control | To account for variations in cell number, protein concentration, or other experimental variables. | In Western blot analysis, a housekeeping protein (e.g., β-actin or GAPDH) is used to normalize the expression of the target protein. In cell viability assays, results are often normalized to the vehicle control group, which is set to 100%. |
Data Normalization
Normalizing data is essential to minimize the impact of experimental variability and to allow for accurate comparisons between different experimental groups.
| Normalization Method | Description | Example Application |
| Normalization to Vehicle Control | The data from all treatment groups are expressed as a percentage or fold change relative to the vehicle control group. | In a cell viability assay, the absorbance of the vehicle-treated wells is considered 100% viability, and the absorbance of the this compound-treated wells is expressed as a percentage of the vehicle control. |
| Normalization to a Housekeeping Gene/Protein | The expression level of the target gene or protein is divided by the expression level of a stably expressed housekeeping gene or protein in the same sample. | In a Western blot experiment to measure the expression of a specific protein in response to this compound, the band intensity of the target protein is normalized to the band intensity of β-actin for that lane. |
| Normalization to Total Protein Concentration | The measured activity or signal is divided by the total protein concentration of the sample. | In an enzyme activity assay using cell lysates, the enzyme activity is expressed as activity per milligram of total protein to account for differences in the amount of lysate used. |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Modulation Pathway
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: this compound enhances GABA-A receptor function.
Experimental Workflow for Assessing Adrenal Suppression
This workflow outlines the key steps in an in vivo study to evaluate the potential of this compound to cause adrenal suppression.
Caption: In vivo adrenal suppression experimental workflow.
Logical Troubleshooting Flowchart for Inconsistent In Vitro Data
This flowchart provides a logical approach to troubleshooting inconsistent results in in vitro experiments with this compound.
Caption: Logical steps for troubleshooting in vitro experiments.
References
Technical Support Center: Optimizing Treatment Duration for Novel Compounds
Disclaimer: Information regarding the specific compound "Lorotomidate," including its mechanism of action, signaling pathways, and experimental protocols, is not available in the public domain. Therefore, this guide provides a generalized framework for determining optimal treatment duration for a hypothetical novel research compound, hereafter referred to as "Compound X." The principles and methodologies described are based on standard practices in drug development and cellular biology research.
Frequently Asked Questions (FAQs)
Q1: We are seeing high cytotoxicity with Compound X at our standard 24-hour treatment time. How can we determine if a shorter duration is effective?
A1: High cytotoxicity at longer durations is a common challenge. To address this, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of Compound X and harvesting them at multiple, shorter time points (e.g., 2, 4, 6, 8, 12, and 24 hours). Subsequent analysis of relevant biomarkers or phenotypic effects will help identify the minimum time required to achieve the desired biological response while minimizing cell death.
Q2: Our initial short-term treatments with Compound X show a promising effect, but it diminishes after the compound is removed. How should we adjust the treatment duration?
A2: The transient nature of the observed effect suggests that a longer or repeated exposure to Compound X may be necessary to induce a sustained biological change. Consider the following approaches:
-
Continuous Exposure: Maintain the presence of Compound X in the culture medium for an extended period (e.g., 48 or 72 hours), ensuring the medium is refreshed to prevent nutrient depletion.
-
Pulsed Dosing: Treat the cells for a defined period (e.g., 8 hours), wash out the compound, and re-introduce it at a later time point. This can be particularly useful if the target pathway requires intermittent stimulation or to avoid receptor desensitization.
Q3: How do we correlate the in vitro treatment duration of Compound X with a potential in vivo dosing regimen?
A3: While a direct one-to-one correlation is complex, in vitro duration studies provide valuable initial data. A short, effective in vitro duration may suggest that maintaining a high in vivo concentration for a limited time could be sufficient. Conversely, a long in vitro duration might indicate the need for a formulation that provides sustained release in vivo. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling, informed by your in vitro data, will be crucial in designing subsequent animal studies.
Troubleshooting Guides
Issue 1: Inconsistent results in downstream assays after Compound X treatment.
-
Possible Cause: Variation in the precise duration of treatment.
-
Troubleshooting Steps:
-
Standardize Workflow: Ensure that the time from adding Compound X to the first well to lysing the last well is consistent across all experiments.
-
Automate Timing: If possible, use automated liquid handlers for compound addition to minimize variability.
-
Staggered Plating: Plate cells in smaller batches to ensure each batch is treated for the exact intended duration.
-
Issue 2: No discernible effect of Compound X at any treatment duration.
-
Possible Cause 1: The compound is unstable in the culture medium.
-
Troubleshooting Steps:
-
Assess Stability: Use analytical methods like HPLC to determine the concentration of Compound X in the culture medium over a 24-hour period.
-
Frequent Media Changes: If instability is confirmed, replenish the media with fresh Compound X at regular intervals.
-
-
Possible Cause 2: The chosen endpoint is not appropriate for the compound's mechanism of action.
-
Troubleshooting Steps:
-
Broader Endpoint Analysis: Analyze multiple downstream markers of the target pathway.
-
Earlier Time Points: The peak effect may occur at a very early time point that is being missed. Conduct a high-resolution time-course experiment (e.g., 0, 15, 30, 60, 120 minutes).
-
Data Presentation
Table 1: Hypothetical Time-Course of Compound X on Target Phosphorylation and Cell Viability
| Treatment Duration (Hours) | Target Phosphorylation (Fold Change vs. Control) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 2 | 1.8 | 98 |
| 4 | 3.5 | 95 |
| 8 | 5.2 | 92 |
| 12 | 5.1 | 85 |
| 24 | 4.9 | 60 |
This table illustrates that the optimal therapeutic window for Compound X may be around 8 hours, as it provides the maximal target engagement with minimal impact on cell viability.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Analysis
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Dilute the stock to the desired final concentration in pre-warmed culture medium.
-
Treatment: At staggered start times, replace the existing medium in the wells with the medium containing Compound X. Include vehicle-only wells as a negative control.
-
Cell Lysis/Fixation: At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and then either lyse the cells for protein analysis or fix them for imaging.
-
Endpoint Analysis:
-
For protein analysis (e.g., Western blot or ELISA for target phosphorylation), quantify the protein concentration in the lysates to ensure equal loading.
-
For cell viability (e.g., MTS or CellTiter-Glo assay), follow the manufacturer's instructions.
-
Mandatory Visualizations
Signaling Pathway for Hypothetical Compound X
Caption: Hypothetical signaling pathway for Compound X, an inhibitor of Kinase B.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for determining the optimal treatment duration of a novel compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental outcomes.
Validation & Comparative
Validating the Efficacy and Potency of Novel Anesthetic Agents: A Comparative Analysis of Lorotomidate and Etomidate Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of next-generation hypnotic agents. This guide provides a comparative overview of the available data on Lorotomidate and established etomidate (B1671615) analogs, focusing on efficacy, potency, and key experimental protocols.
While information on this compound is currently limited in publicly accessible scientific literature, its structural similarity to the well-characterized intravenous anesthetic agent Etomidate suggests a shared mechanism of action and therapeutic application. This guide will, therefore, leverage the extensive data on Etomidate and its derivatives as a framework for comparison and to outline the necessary experimental validations for a novel agent like this compound.
Etomidate is recognized for its favorable hemodynamic profile, making it a valuable agent in patients with cardiovascular instability. However, its clinical use is limited by a significant side effect: adrenocortical suppression. This has driven the development of new analogs designed to retain the anesthetic benefits of Etomidate while minimizing its impact on adrenal function.
Mechanism of Action: GABA-A Receptor Modulation
Both Etomidate and, presumably, this compound, exert their hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Binding of these agents to a specific site on the GABA-A receptor enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in sedation and hypnosis.
Below is a diagram illustrating the signaling pathway of GABA-A receptor activation.
Caption: GABA-A receptor signaling pathway.
Comparative Analysis: Efficacy and Potency
The efficacy of a hypnotic agent refers to the maximal effect it can produce, while potency is the concentration of the drug required to produce a 50% of its maximal effect (EC50). For anesthetic agents, these parameters are typically evaluated through preclinical and clinical studies.
Data Presentation
While direct comparative data for this compound is not yet available, the following table summarizes typical findings for Etomidate and its next-generation analogs. This provides a benchmark for the expected performance of a novel agent like this compound.
| Compound | Hypnotic Potency (ED50 in rats, mg/kg) | Adrenal Suppression (IC50 for corticosterone (B1669441) synthesis, nM) | Therapeutic Index (Adrenal Suppression IC50 / Hypnotic EC50) | Key Characteristics |
| Etomidate | ~1.5 | ~30 | Low | Gold standard for hemodynamic stability; significant adrenal suppression. |
| ABP-700 | Data proprietary | Significantly higher than Etomidate | Improved | Designed for reduced adrenal suppression; rapid onset and offset. |
| MOC-etomidate | ~10 | ~3000 | Significantly Improved | "Soft" analog designed for rapid metabolism and reduced adrenal toxicity. |
| This compound | Data not available | Data not available | Data not available | Novel compound, expected to have a favorable profile. |
Note: The values presented are approximations from various preclinical studies and are intended for comparative purposes.
Experimental Protocols
Validating the efficacy and potency of a novel hypnotic agent like this compound requires a series of well-defined experiments. Below are the methodologies for key assays.
In Vivo Assessment of Hypnotic Potency: Loss of Righting Reflex (LORR) in Rodents
-
Objective: To determine the dose of the anesthetic agent required to induce a loss of consciousness.
-
Methodology:
-
Rodents (typically rats or mice) are divided into several groups, each receiving a different dose of the test compound administered intravenously.
-
Following administration, each animal is placed on its back.
-
The inability of the animal to right itself (i.e., return to a prone position) within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.
-
The percentage of animals in each group exhibiting LORR is recorded.
-
The data is analyzed using a probit analysis to calculate the ED50, the dose at which 50% of the animals show the effect.
-
Caption: Experimental workflow for LORR assay.
In Vitro Assessment of Adrenocortical Suppression
-
Objective: To measure the inhibitory effect of the compound on steroidogenesis in an adrenal cell line.
-
Methodology:
-
An adrenal cortical cell line (e.g., H295R) is cultured in appropriate media.
-
The cells are stimulated with a hormone such as forskolin (B1673556) to induce steroid production.
-
The cells are then treated with varying concentrations of the test compound.
-
After an incubation period, the concentration of cortisol or corticosterone in the cell culture supernatant is measured using an immunoassay (e.g., ELISA).
-
The data is plotted as a dose-response curve, and the IC50 (the concentration that inhibits steroid production by 50%) is calculated.
-
In Vivo Assessment of Adrenal Suppression
-
Objective: To evaluate the effect of the anesthetic agent on the stress-induced corticosterone response in a living organism.
-
Methodology:
-
Animals are administered a hypnotic dose of the test compound.
-
At various time points after administration, a stressor (e.g., ACTH challenge) is applied.
-
Blood samples are collected before and after the stressor.
-
Plasma corticosterone levels are measured.
-
A blunted corticosterone response to the stressor in the treated group compared to a control group indicates adrenal suppression.
-
Conclusion and Future Directions
While this compound represents a promising development in the search for safer anesthetic agents, rigorous preclinical and clinical evaluation is necessary to validate its efficacy and potency. The experimental protocols outlined in this guide provide a roadmap for such an evaluation. Direct, head-to-head comparative studies with Etomidate and its advanced analogs will be crucial in determining the clinical utility of this compound. Researchers are encouraged to focus on establishing a clear therapeutic window by comparing hypnotic potency with the potential for adrenal suppression. The ultimate goal is to identify a compound that retains the hemodynamic stability of Etomidate without its endocrine side effects.
A Comparative Analysis of Etomidate and Its Next-Generation Analogs: The Quest for Safer Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Etomidate (B1671615), a potent intravenous anesthetic agent, has long been valued for its rapid onset of action and remarkable hemodynamic stability, making it a drug of choice in critically ill or cardiovascularly compromised patients. However, its clinical utility has been significantly hampered by a major drawback: adrenocortical suppression. This has spurred the development of a new generation of etomidate analogs designed to retain its beneficial anesthetic properties while minimizing or eliminating this deleterious side effect. This guide provides a comparative analysis of etomidate and its emerging analogs, with a focus on the scientific advancements aimed at creating a safer anesthetic profile. While specific pharmacological data for "lorotomidate" is not extensively available in the public domain, this guide will utilize data from well-studied analogs, such as ET-26, as representative examples of the progress in this field.
Mechanism of Action: A Tale of Two Receptors
Both etomidate and its analogs exert their hypnotic effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] Binding to a specific site on the GABA-A receptor enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in sedation and hypnosis.
However, the undesirable adrenal suppression is mediated by a different target: 11β-hydroxylase (CYP11B1), a key enzyme in the adrenal cortex responsible for the final step of cortisol synthesis.[3][4] The imidazole (B134444) ring of etomidate is understood to be crucial for this inhibitory action.[5] The primary goal in the development of etomidate analogs has been to dissociate these two effects – potent GABA-A receptor modulation for anesthesia and weak 11β-hydroxylase inhibition to preserve adrenal function.
Comparative Pharmacological Profile
The following table summarizes the key pharmacological parameters of etomidate and a representative next-generation analog, ET-26HCl, based on available preclinical data.
| Parameter | Etomidate | ET-26HCl (Etomidate Analog) | Reference |
| Anesthetic Potency (Loss of Righting Reflex in rats) | More Potent | 3 times less potent than etomidate | [1] |
| Hemodynamic Stability (Change in Mean Arterial Pressure) | -19.4 mm Hg | -10.7 mm Hg | [1] |
| Adrenocortical Suppression (Serum Corticosterone Levels post-ACTH stimulation) | Significant Suppression | Significantly higher levels (less suppression) than etomidate | [1] |
| Metabolic Half-life (in rat plasma) | ~26 min | ~81 min | [1][6] |
Signaling Pathway: GABA-A Receptor Modulation
The hypnotic effects of both etomidate and its analogs are initiated by their interaction with the GABA-A receptor. The following diagram illustrates this common signaling pathway.
Experimental Protocols
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound, etomidate) to the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole rat brains are homogenized in an ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
The resulting supernatant is then centrifuged at 100,000 x g for 30 minutes at 4°C to pellet the membranes containing the GABA-A receptors.
-
The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.
-
The final membrane preparation is resuspended in the binding buffer and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to displace the radioligand.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known GABA-A agonist like GABA) are included.
-
The plate is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
11β-Hydroxylase (CYP11B1) Inhibition Assay
Objective: To determine the inhibitory potency of a test compound on the activity of 11β-hydroxylase.
Methodology:
-
Enzyme Source:
-
The assay can be performed using either isolated mitochondria from adrenal glands (which contain 11β-hydroxylase) or a recombinant human CYP11B1 enzyme expressed in a suitable cell line.
-
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound, etomidate).
-
The enzymatic reaction is initiated by adding the substrate, 11-deoxycortisol.
-
The reaction mixture is incubated at 37°C for a specific time period.
-
The reaction is stopped, typically by adding a solvent like ethyl acetate (B1210297) to extract the steroids.
-
-
Detection and Data Analysis:
-
The amount of the product, cortisol, is quantified. This can be done using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or a specific cortisol immunoassay (e.g., ELISA).
-
The percentage of inhibition of 11β-hydroxylase activity is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The data is plotted as the percentage of inhibition versus the log concentration of the test compound.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity, is determined from this curve.
-
The Path Forward: A New Era of Anesthetic Safety
The development of etomidate analogs with reduced adrenocortical suppression represents a significant advancement in anesthetic safety. By understanding the structure-activity relationships that differentiate GABA-A receptor modulation from 11β-hydroxylase inhibition, researchers are paving the way for a new class of intravenous anesthetics. These agents hold the promise of providing the hemodynamic stability of etomidate without its endocrine side effects, a crucial development for the safe anesthetic management of a wide range of patients. Further preclinical and clinical studies on compounds like this compound are eagerly awaited to fully characterize their potential and solidify their place in clinical practice.
References
- 1. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 4. Adrenocortical suppression and other endocrine effects of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thioetomidate derivatives as rapid recovery hypnotics without adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lorotomidate and Other Anesthetic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational anesthetic agent Lorotomidate against established alternatives, primarily focusing on its relationship to Etomidate (B1671615) and the widely used Propofol (B549288). Due to the novel nature of this compound, direct comparative clinical data is limited. This guide, therefore, leverages available information on its predecessor, Etomidate, and its analogs to project the potential clinical profile of this compound, supported by established experimental methodologies for evaluating anesthetic agents.
Executive Summary
This compound (ethyl 4-fluoro-1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate) is an imidazole-based anesthetic agent.[1] As a derivative of Etomidate, it is anticipated to share its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] The key distinguishing feature of newer Etomidate analogs is the aim to mitigate the significant adrenocortical suppression associated with Etomidate, while preserving its characteristic hemodynamic stability.[2] This guide will compare the known properties of Etomidate and Propofol to provide a framework for evaluating the potential clinical performance of this compound.
Comparative Data of Anesthetic Agents
The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of Etomidate and Propofol, providing a basis for the anticipated profile of this compound.
| Parameter | Propofol | Etomidate | This compound (Anticipated) |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptor | Positive allosteric modulator of GABA-A receptor | Positive allosteric modulator of GABA-A receptor |
| Hemodynamic Effects | Significant hypotension and decrease in systemic vascular resistance[4][5] | Minimal impact on blood pressure and heart rate, known for cardiovascular stability[5][6][7] | Expected to have a favorable hemodynamic profile similar to Etomidate. |
| Respiratory Effects | Dose-dependent respiratory depression, potential for apnea[8] | Minimal respiratory depression compared to other agents[7][8] | Anticipated to have minimal respiratory depression. |
| Adrenocortical Suppression | No significant effect | Dose-dependent and prolonged inhibition of 11β-hydroxylase, leading to decreased cortisol synthesis[2][7] | Designed to have significantly reduced or no adrenocortical suppression. |
| Induction Speed | Rapid | Rapid | Expected to have a rapid onset of action. |
| Recovery Profile | Rapid and clear-headed recovery | Rapid recovery, but may have a higher incidence of postoperative nausea and vomiting[8] | Anticipated rapid metabolism and recovery, similar to other Etomidate analogs. |
| Common Side Effects | Pain on injection, hypotension, respiratory depression[5] | Myoclonus, pain on injection, postoperative nausea and vomiting, adrenocortical suppression[4][5][8] | Potential for myoclonus (as seen with other Etomidate analogs), with efforts to reduce other side effects. |
| Analgesic Properties | None | None[7] | Not expected to have analgesic properties. |
Experimental Protocols for Comparative Analysis
To rigorously evaluate the clinical potential of this compound against other anesthetic agents, the following experimental protocols are essential.
Assessment of Anesthetic Potency and Efficacy
Objective: To determine the dose-response relationship for induction of anesthesia and to compare the speed of onset and duration of action.
Methodology:
-
Animal Model: Typically performed in rats or rabbits.
-
Drug Administration: Intravenous administration of this compound, Propofol, and Etomidate at varying doses.
-
Endpoint: Loss of righting reflex (LORR) is used as the primary indicator of anesthetic induction. The time from injection to LORR is recorded as the onset time.
-
Duration of Action: The time from LORR to the spontaneous return of the righting reflex is measured.
-
Data Analysis: ED50 (the dose required to induce anesthesia in 50% of subjects) is calculated for each agent using probit analysis.
Evaluation of Hemodynamic Stability
Objective: To compare the effects of this compound, Propofol, and Etomidate on key cardiovascular parameters.
Methodology:
-
Subject Population: Human volunteers (Phase I clinical trials) or patients undergoing elective surgery (ASA physical status I or II).
-
Monitoring: Continuous monitoring of heart rate, systolic and diastolic blood pressure, and mean arterial pressure (MAP) via an arterial line.
-
Procedure: Anesthesia is induced with a standardized dose of the respective anesthetic agent. Hemodynamic parameters are recorded at baseline, during induction, after laryngoscopy and intubation, and at regular intervals post-intubation.[5][9]
-
Data Analysis: Changes from baseline in hemodynamic variables are calculated and compared between the groups at each time point.
Assessment of Adrenocortical Function
Objective: To determine the degree of adrenocortical suppression induced by this compound compared to Etomidate.
Methodology:
-
Study Design: A randomized controlled trial comparing equianesthetic doses of this compound and Etomidate.
-
Biochemical Analysis: Serum cortisol and aldosterone (B195564) levels are measured at baseline, and at multiple time points following anesthetic administration (e.g., 1, 6, 12, and 24 hours).[10][11]
-
ACTH Stimulation Test: To further assess adrenal responsiveness, an ACTH stimulation test can be performed before and after drug administration.
-
Data Analysis: The magnitude and duration of the decrease in cortisol and aldosterone levels are compared between the two groups.
Visualizing Mechanisms and Workflows
Signaling Pathway of GABA-A Receptor Modulation
The primary mechanism of action for this compound, like Etomidate and Propofol, is the enhancement of inhibitory neurotransmission through the GABA-A receptor.
Experimental Workflow for Hemodynamic Assessment
The following diagram illustrates a typical workflow for comparing the hemodynamic effects of different anesthetic agents in a clinical setting.
Conclusion
While direct comparative data for this compound is not yet widely available, its structural relationship to Etomidate allows for informed predictions about its clinical profile. The primary anticipated advantage of this compound is a significant reduction in adrenocortical suppression while maintaining the hemodynamic stability that makes Etomidate a valuable tool in certain clinical scenarios. Rigorous preclinical and clinical studies, following the outlined experimental protocols, will be crucial in definitively establishing the safety and efficacy profile of this compound in comparison to current standards of care like Propofol and its predecessor, Etomidate. The research community awaits further data to fully understand the potential of this new anesthetic agent.
References
- 1. This compound | C14H15FN2O2 | CID 139436713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and molecular pharmacology of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Induction of anesthesia using propofol in comparison with etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study between propofol and etomidate in patients under general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy and safety of etomidate with other anesthesia induction drugs for patients undergoing cardiac surgery: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study between propofol and etomidate in patients under general anesthesia [ouci.dntb.gov.ua]
- 10. Effect of Etomidate vs Propofol for Total Intravenous Anesthesia on Major Postoperative Complications in Older Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Etomidate vs Propofol for Total Intravenous Anesthesia on Major Postoperative Complications in Older Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorotomidate: A Comparative Analysis of a Novel Etomidate Analog Designed to Mitigate Adrenal Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lorotomidate, a novel anesthetic agent, positioned as an alternative to etomidate (B1671615). The primary focus of this comparison is on the cross-reactivity and interference profiles of these compounds, particularly concerning their effects on adrenocortical function. While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, this guide leverages established knowledge of etomidate's pharmacology and structure-activity relationship (SAR) studies of its analogs to project the expected performance of this compound.
Introduction to this compound and Etomidate
Etomidate is a well-established intravenous hypnotic agent valued for its rapid onset of action and favorable hemodynamic profile, making it a choice anesthetic for critically ill or cardiovascularly unstable patients. However, its clinical utility is significantly hampered by a major side effect: transient but potent adrenal suppression. This occurs through the inhibition of 11β-hydroxylase, a critical enzyme in the synthesis of cortisol.
This compound emerges from a generation of etomidate analogs specifically engineered to retain the desirable anesthetic properties while minimizing or eliminating the inhibitory effects on adrenal steroidogenesis. The core strategy behind the development of this compound and similar molecules, such as ABP-700, involves structural modifications aimed at reducing affinity for 11β-hydroxylase while preserving potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the target for its hypnotic effects.
Mechanism of Action and Key Molecular Targets
Both etomidate and this compound are believed to exert their hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This potentiation of GABAergic neurotransmission leads to sedation and hypnosis.
The critical point of divergence lies in their interaction with 11β-hydroxylase, a cytochrome P450 enzyme essential for the final step of cortisol synthesis in the adrenal cortex.
Signaling Pathway of Adrenal Steroidogenesis and Point of Interference
The following diagram illustrates the adrenal steroidogenesis pathway and highlights the point of inhibition by etomidate.
Comparative Data: Etomidate vs. Expected Profile of this compound
The following tables summarize the known quantitative data for etomidate and the anticipated profile for this compound based on SAR studies of etomidate derivatives.
Table 1: Cross-Reactivity Profile
| Target | Etomidate | This compound (Projected) | Rationale for Projection |
| GABA-A Receptor | High Affinity (Positive Allosteric Modulator) | High Affinity (Positive Allosteric Modulator) | Designed to retain hypnotic efficacy. |
| 11β-Hydroxylase | Potent Inhibitor (IC50 in the nanomolar range) | Significantly Reduced Inhibition | Structural modifications are intended to decrease binding affinity to this enzyme. |
Table 2: Interference Profile in Biological Assays
| Assay/Parameter | Etomidate Interference | This compound Interference (Projected) | Rationale for Projection |
| Cortisol Synthesis | Strong suppression | Minimal to no suppression | Key design feature is the elimination of adrenocortical inhibition. |
| ACTH Stimulation Test | Blunted cortisol response | Normal cortisol response | Lack of 11β-hydroxylase inhibition should result in a normal response to ACTH. |
| Hemodynamic Stability | Generally stable; minimal impact on blood pressure, heart rate, and cardiac output | Generally stable | Designed to retain the favorable hemodynamic profile of etomidate. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for etomidate and its analogs are provided below. These protocols are foundational for the comparative evaluation of novel compounds like this compound.
GABA-A Receptor Activity Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is used to measure the potentiation of GABA-induced currents by the test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Experimental Workflow:
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: A two-electrode voltage clamp is used to hold the oocyte membrane potential at a fixed voltage (e.g., -70 mV).
-
Drug Application: Oocytes are perfused with a baseline solution, followed by the application of a submaximal concentration of GABA (EC10-20) to elicit a control current. Subsequently, GABA is co-applied with varying concentrations of the test compound (etomidate or this compound).
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is measured. A dose-response curve is generated to determine the EC50 for potentiation.
11β-Hydroxylase Inhibition Assay (In Vitro)
This assay determines the inhibitory potency of a compound on the enzymatic activity of 11β-hydroxylase.
Experimental Workflow:
Methodology:
-
Enzyme Preparation: Microsomes are prepared from adrenal glands, or recombinant human 11β-hydroxylase is used.
-
Reaction Mixture: The enzyme is incubated with its substrate, 11-deoxycortisol, and the necessary cofactor, NADPH, in a buffer solution.
-
Inhibition Study: Varying concentrations of the test compound (etomidate or this compound) are added to the reaction mixture.
-
Product Quantification: The reaction is stopped, and the amount of cortisol produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and a dose-response curve is generated to determine the IC50 value.
Conclusion
This compound represents a targeted approach to anesthetic drug design, aiming to preserve the beneficial hypnotic and hemodynamic properties of etomidate while engineering out its significant liability of adrenal suppression. Based on the principles of SAR, it is anticipated that this compound will exhibit a pharmacological profile characterized by potent GABA-A receptor modulation with minimal to no inhibition of 11β-hydroxylase. This would translate to a safer clinical profile, particularly for critically ill patients who are susceptible to the adverse effects of cortisol depletion. Further publication of direct comparative studies and clinical trial data will be essential to fully validate these expected advantages.
Lorotomidate Benchmarked: A New Profile in Anesthetic Drug Development
For Immediate Release
A comprehensive benchmarking analysis of Lorotomidate (also known as EL-0052), a novel etomidate (B1671615) analog, reveals a promising pharmacological profile that retains the potent hypnotic effects of its predecessor while significantly mitigating the risk of adrenocortical suppression. This guide presents a comparative overview of this compound against etomidate, detailing its enhanced selectivity for the γ-aminobutyric acid type A (GABA-A) receptor over the steroidogenic enzyme 11β-hydroxylase.
Executive Summary
This compound emerges as a highly potent modulator of the GABA-A receptor, the primary target for its anesthetic effects, while demonstrating a substantially reduced inhibitory effect on 11β-hydroxylase, the enzyme responsible for the undesirable adrenocortical suppression associated with etomidate. This improved safety profile positions this compound as a promising candidate for further clinical investigation as a safer alternative for intravenous anesthesia.
Comparative Pharmacodynamics
The core of this compound's improved profile lies in its differential potency at its therapeutic target versus its primary off-target liability. The following tables summarize the key quantitative data comparing this compound with the established anesthetic, etomidate.
| Compound | GABA-A Receptor Potency (EC₅₀) | 11β-Hydroxylase Inhibition (IC₅₀) | Therapeutic Index (IC₅₀ / EC₅₀) |
| This compound | 0.98 µM[1] | 1050 nM (1.05 µM)[1] | ~1.07 |
| Etomidate | 3.07 ± 1.67 µM | ~30 nM | ~0.01 |
Table 1: Comparative In Vitro Potency and Selectivity. This table highlights this compound's favorable therapeutic index compared to etomidate, indicating a wider margin between its desired hypnotic effect and its potential for adrenocortical suppression.
Signaling Pathways and Mechanism of Action
This compound, like etomidate, exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Binding of this compound to the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in sedation and hypnosis.
Conversely, the primary adverse effect of etomidate, adrenocortical suppression, stems from its potent inhibition of 11β-hydroxylase, a key enzyme in the synthesis of cortisol. This compound has been specifically designed to minimize this interaction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
GABA-A Receptor Modulation Assay (Whole-Cell Voltage-Clamp)
This protocol is designed to measure the potentiation of GABA-A receptor currents by allosteric modulators like this compound.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular solution contains (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, and 10 HEPES, adjusted to pH 7.4.
-
The intracellular solution contains (in mM): 140 CsCl, 4 NaCl, 0.5 CaCl₂, 5 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. Data Acquisition and Analysis:
-
A baseline GABA current is established by applying a submaximal concentration of GABA (e.g., EC₁₀).
-
Various concentrations of this compound are co-applied with the baseline GABA concentration.
-
The potentiation of the GABA-induced current is measured.
-
Concentration-response curves are generated, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is calculated using non-linear regression analysis.
11β-Hydroxylase Inhibition Assay (Cell-Based)
This assay quantifies the inhibitory effect of compounds on the production of cortisol in a human adrenocortical cell line.
1. Cell Culture:
-
H295R human adrenocortical carcinoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
2. Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or etomidate).
-
The cells are stimulated with a forskolin/progesterone mixture to induce steroidogenesis.
3. Cortisol Measurement:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of cortisol in the supernatant is determined using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
4. Data Analysis:
-
The percentage of cortisol inhibition is calculated for each compound concentration relative to the vehicle control.
-
Concentration-response curves are plotted, and the IC₅₀ value (the concentration of the compound that inhibits cortisol production by 50%) is determined using non-linear regression.
Conclusion
The preclinical data strongly suggest that this compound possesses a superior safety profile compared to etomidate. Its high potency at the GABA-A receptor, coupled with significantly reduced inhibition of 11β-hydroxylase, indicates a promising future for this compound as a next-generation intravenous anesthetic. Further clinical studies are warranted to fully elucidate its therapeutic potential.
References
Navigating Phase 1 Clinical Trials: A Comparative Guide to Lorotomidate and its Alternatives in Sedative-Hypnotic Development
For researchers, scientists, and drug development professionals, the journey of a new sedative-hypnotic agent from bench to bedside is paved with rigorous clinical evaluation. Phase 1 trials represent the critical first-in-human step, meticulously designed to assess safety, tolerability, and pharmacokinetic profiles. This guide provides a comparative analysis of the design considerations for a hypothetical Phase 1 clinical trial of Lorotomidate, a novel etomidate (B1671615) derivative, alongside established alternatives like ketamine and propofol, and another emerging etomidate analog, ET-26-HCl.
This compound is an imidazole-based sedative-hypnotic agent currently under investigation.[1] While specific details of its Phase 1 clinical trial design are not yet publicly available, we can project a likely study structure based on general principles of Phase 1 trials for sedative-hypnotics and data from similar molecules. This guide will use this projected design as a basis for comparison.
A Projected Glimpse into this compound's Phase 1 Journey
A Phase 1 clinical trial for this compound would likely be a single-center, randomized, double-blind, placebo-controlled study. The primary objectives would be to evaluate the safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of single ascending doses in healthy adult volunteers.
Experimental Protocol: A Typical Phase 1 Design
The study would likely follow a dose-escalation design, such as the classic "3+3" cohort expansion design.[2] In this model, cohorts of 3 to 6 healthy volunteers would receive escalating single intravenous doses of this compound or a placebo.[3] The dose escalation would continue until a maximum tolerated dose (MTD) is identified, defined by the occurrence of dose-limiting toxicities (DLTs).[3]
Key assessments would include:
-
Safety and Tolerability: Continuous monitoring of vital signs, electrocardiograms (ECGs), adverse event reporting, and clinical laboratory tests.
-
Pharmacokinetics (PK): Serial blood sampling to determine key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vz).[4]
-
Pharmacodynamics (PD): Assessment of sedative effects using validated scales like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
Comparative Analysis: this compound vs. Alternatives
The following table summarizes the key design considerations for a projected this compound Phase 1 trial in comparison to the established agents ketamine and propofol, and the investigational etomidate analog ET-26-HCl.
| Feature | Projected this compound Trial | Ketamine | Propofol | ET-26-HCl Phase 1 Trial |
| Primary Objectives | Safety, Tolerability, PK/PD | Efficacy, Safety, Hemodynamics | Sedation Depth, Recovery Time | Pharmacokinetics, Safety, QT Interval Prolongation Risk |
| Study Design | Single Ascending Dose, Randomized, Double-Blind, Placebo-Controlled | Randomized Controlled Trials | Comparative Effectiveness Trials | Single-Center, Randomized, Open-Label, Placebo-Controlled |
| Patient Population | Healthy Volunteers | Critically Ill Patients, Procedural Sedation | General Anesthesia, Procedural Sedation | Healthy Chinese Subjects |
| Dosage (Induction) | Dose-escalation to determine MTD | 1-2 mg/kg IV[5][6] | 2 mg/kg IV[5] | 0.8 mg/kg and 2.8 mg/kg |
| Key Endpoints | MTD, PK parameters (Cmax, AUC), MOAA/S scores | First-pass intubation success, Post-induction hypotension[7] | Time to sedation, Recovery time | PK parameters, ΔΔQTcF interval |
| Adverse Event Profile | To be determined | Dissociative effects, Increased blood pressure | Hypotension, Respiratory depression[7] | To be determined in larger trials |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and trial processes, the following diagrams are provided.
References
- 1. This compound | C14H15FN2O2 | CID 139436713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brb.nci.nih.gov [brb.nci.nih.gov]
- 4. Frontiers | The pharmacokinetics and Concentration-QTc analysis of a new etomidate analog ET-26-HCl: a phase I trial in healthy Chinese subjects [frontiersin.org]
- 5. Episode 769: Alternatives to etomidate during the shortage - Pharmacy Joe - [pharmacyjoe.com]
- 6. Pro-Con Debate: Etomidate or Ketamine for Rapid Sequence Intubation in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the recommended alternatives to etomidate during the shortage? [inpharmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
